5-FURAN-3-YL-1H-INDAZOLE
Description
The exact mass of the compound 5-(furan-3-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-3-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQMHNYJYMOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=COC=C3)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696198 | |
| Record name | 5-(Furan-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-45-7 | |
| Record name | 5-(Furan-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-furan-3-yl-1H-indazole: A Key Heterocyclic Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-furan-3-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole nucleus is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a furan moiety at the 5-position can modulate the electronic and steric properties of the indazole core, potentially leading to enhanced potency and selectivity for various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for the synthesis, purification, and characterization of this valuable compound. The presented synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[3][4]
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention in the field of medicinal chemistry.[1][5] Structurally, indazole is a bicyclic system composed of a benzene ring fused to a pyrazole ring. This arrangement imparts unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents. The indazole core can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding affinity.
The versatility of the indazole scaffold is demonstrated by its presence in a number of approved drugs and clinical candidates. For instance, axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, while granisetron is a 5-HT3 receptor antagonist employed as an antiemetic in cancer chemotherapy.[6] The biological activity of indazole derivatives can be fine-tuned by introducing various substituents at different positions of the bicyclic ring system. The 5-position, in particular, is a common site for modification to explore structure-activity relationships (SAR).
The incorporation of a furan ring, another important pharmacophore, at the 5-position of the indazole core is a promising strategy for the development of new drug candidates. The furan moiety can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions. This guide focuses on a practical and efficient synthesis of this compound, providing a solid foundation for further derivatization and biological evaluation.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound can be approached through several synthetic disconnections. However, a highly efficient and modular approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, and is well-suited for the coupling of aromatic and heteroaromatic systems.[3][7]
Our retrosynthetic analysis identifies 5-bromo-1H-indazole and furan-3-ylboronic acid as the key starting materials. 5-bromo-1H-indazole provides the indazole core with a handle for the cross-coupling reaction, while furan-3-ylboronic acid serves as the source of the furan moiety. Both of these starting materials are commercially available or can be readily synthesized through established methods.
Experimental Protocols
Part 1: Synthesis of the Key Precursor: 5-bromo-1H-indazole
There are several reported methods for the synthesis of 5-bromo-1H-indazole.[5][8] A common and reliable method starts from the commercially available 4-bromo-2-methylaniline. This multi-step, one-pot procedure involves an initial acetylation, followed by diazotization and in situ cyclization.
Reaction Scheme:
Figure 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.
Step-by-Step Protocol:
-
Acetylation: To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) dropwise at a temperature below 40 °C. Stir the mixture for approximately 1 hour.[5]
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) and isoamyl nitrite (1.5 eq). Heat the solution to reflux (around 68 °C) and maintain for 20 hours.[5]
-
Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. Add water and continue the distillation to remove any remaining volatile organics. To the residue, add concentrated hydrochloric acid and heat to 50-55 °C for 2-3 hours to effect hydrolysis of the N-acetyl group.[5]
-
Isolation and Purification: Cool the reaction mixture and neutralize with a 50% sodium hydroxide solution to a pH of 11. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by slurrying in heptane or by column chromatography on silica gel to yield 5-bromo-1H-indazole as a solid.[5]
Table 1: Reagents and Solvents for the Synthesis of 5-bromo-1H-indazole
| Reagent/Solvent | Molar Mass ( g/mol ) | Role |
| 4-bromo-2-methylaniline | 186.05 | Starting Material |
| Acetic anhydride | 102.09 | Acetylating Agent |
| Isoamyl nitrite | 117.15 | Diazotizing Agent |
| Potassium acetate | 98.14 | Base |
| Chloroform | 119.38 | Solvent |
| Hydrochloric acid | 36.46 | Acid for Hydrolysis |
| Sodium hydroxide | 40.00 | Base for Neutralization |
| Ethyl acetate | 88.11 | Extraction Solvent |
| Heptane | 100.21 | Purification Solvent |
Part 2: The Core Reaction: Suzuki-Miyaura Cross-Coupling
With the 5-bromo-1H-indazole in hand, the next step is the crucial Suzuki-Miyaura cross-coupling with furan-3-ylboronic acid. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base and a suitable solvent system.[3] While the N-H of the indazole can be protected, direct coupling on the unprotected indazole is often successful and more atom-economical.
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-1H-indazole (1.0 eq), furan-3-ylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).[3]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).[3][7]
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Table 2: Reagents and Solvents for the Suzuki-Miyaura Cross-Coupling
| Reagent/Solvent | Molar Mass ( g/mol ) | Role |
| 5-bromo-1H-indazole | 197.03 | Starting Material |
| Furan-3-ylboronic acid | 111.89 | Coupling Partner |
| Pd(dppf)Cl2 | 731.70 | Catalyst |
| Potassium carbonate | 138.21 | Base |
| 1,2-Dimethoxyethane | 90.12 | Solvent |
| Water | 18.02 | Solvent |
| Ethyl acetate | 88.11 | Extraction Solvent |
| Hexanes | 86.18 | Eluent for Chromatography |
The Catalytic Cycle of the Suzuki-Miyaura Reaction:
Figure 3: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Expected Characterization Data for this compound
| Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons of the indazole and furan rings in the range of 6.5-8.5 ppm. The N-H proton of the indazole will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons of both the indazole and furan rings will be observed in the range of 100-150 ppm. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₈N₂O, MW = 184.19 g/mol ). |
Conclusion and Future Perspectives
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The use of the Suzuki-Miyaura cross-coupling reaction provides a modular and efficient approach to this valuable heterocyclic scaffold. The protocols described herein are robust and can likely be adapted for the synthesis of a variety of analogues by simply changing the boronic acid coupling partner.
The availability of a reliable synthetic route to this compound opens up opportunities for further exploration of its potential in drug discovery. Future work could involve the synthesis of a library of derivatives with modifications at other positions of the indazole ring or on the furan moiety. Subsequent biological screening of these compounds could lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. The methodologies presented in this guide provide a solid foundation for such endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Furan-3-yl-1H-indazole: Synthesis, Properties, and Therapeutic Potential
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and potent biological activities. 5-Furan-3-yl-1H-indazole represents such a compelling hybrid, wedding the well-established therapeutic relevance of the indazole nucleus with the versatile chemical nature of the furan ring. The indazole core is a cornerstone in the design of numerous clinically approved drugs, particularly in oncology, where it serves as a scaffold for potent kinase inhibitors.[1][2][3] The furan moiety, a five-membered aromatic heterocycle, is also prevalent in a wide array of bioactive natural products and synthetic drugs, contributing to their pharmacological profiles through various molecular interactions.[4]
This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity. Furthermore, we will explore its potential as a modulator of key signaling pathways, thereby highlighting its promise in modern drug discovery.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, we can compile its known attributes and predict others based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | [5] |
| Molecular Weight | 184.19 g/mol | [5] |
| Predicted Boiling Point | 392.4 ± 25.0 °C | [5] |
| Melting Point | Not experimentally determined | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | |
| Appearance | Likely a solid at room temperature. |
Synthesis of this compound
The construction of the C-C bond between the indazole and furan rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers high yields and broad functional group tolerance.[3][6] The following protocol is adapted from a similar successful synthesis of 5-(furan-3-yl)pyrimidine and is expected to be effective for the target molecule.[7]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis commences with commercially available 5-bromo-1H-indazole and 3-furanylboronic acid. The palladium catalyst, in its active Pd(0) state, facilitates the coupling of these two fragments.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromo-1H-indazole
-
3-Furanylboronic acid
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-indazole (1.0 eq.), 3-furanylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaryl compounds. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step of the Suzuki reaction.
-
Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a crucial role in the activation of the boronic acid.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indazole and furan rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Indazole N-H | 10.0 - 13.0 | br s | - |
| Indazole H-3 | ~8.1 | s | - |
| Indazole H-4 | ~7.8 | d | ~8.5 |
| Indazole H-6 | ~7.5 | dd | ~8.5, ~1.5 |
| Indazole H-7 | ~7.6 | d | ~8.5 |
| Furan H-2' | ~7.9 | t | ~1.5 |
| Furan H-4' | ~6.7 | t | ~1.0 |
| Furan H-5' | ~7.5 | t | ~1.7 |
Note: Chemical shifts are referenced to TMS in a solvent like DMSO-d₆ or CDCl₃. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Indazole C-3 | ~135 |
| Indazole C-3a | ~122 |
| Indazole C-4 | ~121 |
| Indazole C-5 | ~128 |
| Indazole C-6 | ~123 |
| Indazole C-7 | ~110 |
| Indazole C-7a | ~140 |
| Furan C-2' | ~143 |
| Furan C-3' | ~125 |
| Furan C-4' | ~109 |
| Furan C-5' | ~140 |
Predicted IR Spectral Data
Infrared spectroscopy will reveal the presence of key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indazole) | 3100 - 3300 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |
Predicted Mass Spectrometry Fragmentation
In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 184. Key fragmentation patterns may involve the loss of CO from the furan ring or cleavage of the furan ring itself.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the electronic properties of both the indazole and furan rings.
-
Indazole Ring:
-
N-H Acidity and Basicity: The indazole ring is weakly basic and can be protonated under acidic conditions. The N-H proton is also weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation at either the N1 or N2 position.[4]
-
Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is generally less reactive towards electrophilic substitution than the pyrazole ring. Substitution typically occurs at the C3, C4, and C6 positions.[11]
-
-
Furan Ring:
-
Electrophilic Aromatic Substitution: The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack, primarily at the C2' and C5' positions.[1][12] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed readily.
-
Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with electron-deficient dienophiles, a testament to its less aromatic character compared to benzene.[1] This reactivity offers a pathway to complex polycyclic structures.
-
Ring Opening: The furan ring is sensitive to strong acids and can undergo ring-opening reactions.[12]
-
Potential Applications in Drug Discovery
The hybrid nature of this compound makes it a highly attractive scaffold for drug discovery, particularly in the realm of kinase inhibition.
Kinase Inhibition
Indazole derivatives are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors.[8][13] They form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The furan ring can be strategically functionalized to occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Given this precedent, this compound is a promising starting point for the development of inhibitors targeting various kinase families implicated in cancer and inflammatory diseases, such as:
-
Tyrosine Kinases: e.g., VEGFR, EGFR, PDGFR, ALK, ROS1[14]
-
Serine/Threonine Kinases: e.g., Akt, PLK4, Aurora Kinases[13]
The PI3K/Akt pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.[2] The development of inhibitors that target key kinases in this pathway is a major focus of cancer drug discovery. The this compound scaffold could be elaborated with various substituents on the furan ring to optimize interactions with the ATP-binding pockets of kinases like PI3K or Akt.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is readily achievable through modern cross-coupling methodologies. While detailed experimental characterization is still needed, its physicochemical and spectroscopic properties can be reasonably predicted. The dual reactivity of the indazole and furan rings offers a rich platform for further chemical exploration and the generation of diverse compound libraries. The established role of the indazole scaffold in kinase inhibition strongly suggests that derivatives of this compound could be potent modulators of key cellular signaling pathways, with potential therapeutic applications in oncology and beyond. This guide serves as a foundational resource to stimulate and inform further research into this promising chemical entity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. This compound | 885272-45-7 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Scientific Context of 5-furan-3-yl-1H-indazole
An In-depth Technical Guide on the Characterization of 5-furan-3-yl-1H-indazole
This guide provides a comprehensive technical overview of the expected analytical characterization data for the novel heterocyclic compound, this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. In the absence of directly published experimental spectra for this specific molecule, this whitepaper serves as a robust predictive reference for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its fusion of a benzene and pyrazole ring offers a unique electronic and structural landscape for molecular design. The incorporation of a furan moiety, another key heterocycle known for its diverse biological activities, at the 5-position of the indazole ring is anticipated to yield novel compounds with significant therapeutic potential.
Given the nascent interest in this specific isomer, this guide provides a foundational set of predicted characterization data. This predictive analysis is grounded in the well-documented spectroscopic behaviors of the parent indazole and furan rings, as well as published data for closely related substituted indazoles.[3][4][5] By understanding the expected spectral signatures, researchers can more efficiently identify and characterize this molecule in their synthetic endeavors.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with a systematic atom numbering scheme for spectral assignments, is presented below. The furan ring at the C5 position is expected to influence the electron distribution within the indazole system, leading to predictable shifts in the NMR spectra and specific fragmentation patterns in mass spectrometry.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the indazole and furan protons. The chemical shifts are influenced by the aromatic character of both rings and their relative positions. The predictions are based on the known spectra of indazole[6] and furan[7], with adjustments informed by data from substituted indazoles.[4]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | ~13.0 | br s | - |
| H3 | ~8.2 | s | - |
| H4 | ~7.8 | d | ~8.8 |
| H6 | ~7.5 | dd | ~8.8, 1.5 |
| H7 | ~7.9 | d | ~1.5 |
| H2' (furan) | ~7.8 | t | ~1.7 |
| H4' (furan) | ~6.7 | dd | ~1.9, 0.8 |
| H5' (furan) | ~7.6 | t | ~1.8 |
Justification: The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield shift. The indazole protons (H3, H4, H6, H7) are assigned based on their characteristic splitting patterns and chemical shifts in 5-substituted indazoles. The furan protons' chemical shifts and multiplicities are predicted based on known data for 3-substituted furans.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C3a | ~122 |
| C4 | ~121 |
| C5 | ~128 |
| C6 | ~123 |
| C7 | ~110 |
| C7a | ~141 |
| C2' (furan) | ~143 |
| C3' (furan) | ~125 |
| C4' (furan) | ~110 |
| C5' (furan) | ~140 |
Justification: The chemical shifts are estimated from the parent indazole[8] and furan systems, with considerations for the electronic effects of the substituents. The attachment of the furan ring at C5 is expected to have a notable effect on the chemical shifts of C4, C5, C6, and C7a.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR sample preparation and analysis.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The exact mass of this compound (C₁₁H₈N₂O) is 184.0637 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 184.
-
Major Fragmentation Pathways: The fragmentation is likely to proceed through pathways characteristic of aromatic and heterocyclic systems.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, and the C=C and C-N bonds of the heterocyclic rings, as well as the C-O-C stretch of the furan moiety. The predictions are based on the known spectra of indazole[9][10] and furan.[11]
| Predicted Absorption (cm⁻¹) | Vibrational Mode |
| 3150-3000 | N-H stretch (broad) |
| 3100-3000 | Aromatic C-H stretch |
| 1620-1450 | C=C and C=N stretching (aromatic rings) |
| 1250-1020 | C-O-C stretch (furan) |
| 900-675 | C-H out-of-plane bending |
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR sample preparation and analysis.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Thin Film: Alternatively, dissolve the sample in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, MS, and IR characterization data for this compound. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a valuable resource for scientists and researchers engaged in the synthesis and study of this and related heterocyclic compounds. While these predictions are based on sound scientific reasoning, experimental verification remains essential for definitive structural confirmation.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 7. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. fhi.mpg.de [fhi.mpg.de]
- 10. Indazole(271-44-3) IR Spectrum [m.chemicalbook.com]
- 11. Furan [webbook.nist.gov]
solubility profile of 5-furan-3-yl-1H-indazole
An In-Depth Technical Guide to Determining the Solubility Profile of 5-furan-3-yl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for therapeutic success, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] This guide provides a comprehensive framework for characterizing the , a novel heterocyclic compound with potential pharmacological interest. Lacking pre-existing public data, this document serves as a methodological whitepaper, guiding researchers through the predictive analysis, experimental determination, and contextual interpretation of its solubility. The protocols described herein are designed to build a robust, self-validating dataset essential for advancing an NCE through the drug discovery and development pipeline.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey from a promising hit compound to a viable drug candidate, few physicochemical properties are as fundamental as solubility. Poor aqueous solubility is a primary contributor to high attrition rates in drug development, leading to challenges such as unreliable biological screening data, difficult and costly formulation development, and poor oral bioavailability.[2][3][4] It is estimated that 70% to 90% of NCEs in the development pipeline are poorly soluble, making the early and accurate assessment of this parameter a non-negotiable aspect of modern pharmaceutical science.[2]
This guide focuses on This compound (CAS No. 885272-45-7), a molecule featuring both an indazole and a furan moiety.[5][6] These heterocyclic systems are prevalent in medicinal chemistry, known to interact with a wide range of biological targets.[4][7][8] By establishing a thorough solubility profile for this representative NCE, we can make informed decisions regarding its progression, formulation strategy, and likely classification under the Biopharmaceutics Classification System (BCS).[5][7][9]
Physicochemical Profile and Predicted Solubility Behavior
A preliminary analysis of the molecular structure of this compound allows for an educated hypothesis regarding its solubility, guiding the experimental design.
Molecular Structure: this compound Molecular Formula: C₁₁H₈N₂O[5] Molecular Weight: 184.19 g/mol [5]
The structure combines a bicyclic indazole core with a furan ring.
-
Indazole Moiety: Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[10] The indazole ring's nitrogen atoms introduce polarity and hydrogen bonding capabilities. The 1H-indazole tautomer is generally the most thermodynamically stable.[8] Its ability to ionize suggests that the solubility of this compound will be pH-dependent.[11][12]
-
Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor.[11][13] While furan itself is only weakly soluble in water, its derivatives' solubility can be modulated by substituents.[11][13]
-
Overall Prediction: The molecule is largely aromatic and uncharged at neutral pH, suggesting low intrinsic aqueous solubility. The presence of heteroatoms provides some polarity, but the fused ring system contributes to molecular planarity and potentially strong crystal lattice energy, which can decrease solubility.[14] Therefore, it is critical to experimentally determine its solubility across a physiologically relevant pH range.
Core Experimental Protocols for Solubility Profiling
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening (HTS) to quickly rank compounds, while thermodynamic solubility represents the true equilibrium state and is considered the "gold standard" for pre-formulation and regulatory purposes.[1][14][15]
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium solubility of a compound and is the most reliable approach.[15][16][17] It involves adding an excess of the solid compound to a solvent and agitating it until the concentration of the dissolved compound in the solution reaches a constant value.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that a saturated solution is formed, allowing for the determination of the maximum dissolved concentration at equilibrium.[15]
-
Prolonged Agitation (24-72 hours): Guarantees that the system has sufficient time to overcome kinetic barriers and reach true thermodynamic equilibrium.[18] Shorter times may lead to an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is crucial for reproducibility.[17][18]
-
Phase Separation: Filtration or centrifugation is required to completely remove undissolved solid particles before analysis, preventing artificially high concentration measurements.[18]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline) to each vial.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[18]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve using known concentrations of this compound to accurately quantify the concentration in the filtrate.
-
Data Reporting: Report the solubility in µg/mL and µM. The pH of the saturated solution should also be measured and reported.[15]
Caption: Gold-standard shake-flask method workflow.
Kinetic Solubility Determination: High-Throughput Nephelometry
Kinetic solubility is measured by adding a concentrated DMSO stock solution of a compound to an aqueous buffer.[14][19] The point at which the compound precipitates is measured, typically by light scattering (nephelometry) or turbidimetry.[20][21] This method is rapid, requires minimal compound, and is ideal for early-stage discovery.[1][14]
Causality Behind Experimental Choices:
-
DMSO Stock: In early discovery, compounds are often stored in DMSO for biological screening. This method leverages existing sample formats for efficiency.[20]
-
Rapid Precipitation: The process does not allow time for the system to reach thermodynamic equilibrium. The resulting value reflects the compound's tendency to remain in a supersaturated state before precipitating, which can be relevant for rapid dissolution scenarios in vivo.
-
Nephelometric Detection: Light scattering provides a sensitive and direct measurement of particle formation (precipitation) in real-time, making it suitable for automation in 96- or 384-well plate formats.[20][21]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., 1-5%) to minimize co-solvent effects.[20]
-
Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.[19]
-
Measurement: Read the plate using a laser nephelometer to measure the intensity of scattered light in each well.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.
Caption: High-throughput kinetic solubility workflow.
pH-Solubility Profiling
For ionizable compounds like this compound, solubility can change dramatically with pH.[11] A pH-solubility profile is essential for predicting its behavior in the gastrointestinal (GI) tract, which has a varying pH environment.[22]
Protocol: This is an extension of the thermodynamic shake-flask method. The protocol is identical, but it is performed across a range of buffers spanning the physiological pH range (typically pH 1 to 8).[22]
Data Presentation and Interpretation: The results are plotted as log(Solubility) versus pH. For an amphoteric compound like indazole, the profile will typically show a "U" shape: higher solubility at low pH (due to protonation of the basic nitrogen) and high pH (due to deprotonation of the acidic N-H), with the lowest solubility near its isoelectric point. This lowest value represents the intrinsic solubility (S₀) of the un-ionized form of the molecule.[15]
| pH | Predicted Dominant Species | Expected Relative Solubility |
| 1.2 | Cationic (Protonated Indazole) | High |
| 4.5 | Neutral / Cationic | Intermediate |
| 6.8 | Neutral | Low (approaching S₀) |
| 8.0 | Anionic (Deprotonated Indazole) | Increasing |
Advanced Solubility Assessment
Solubility in Biorelevant Media
To better predict in vivo performance, solubility should be assessed in media that mimic the composition of human intestinal fluids.[6][23] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can form micelles and enhance the solubility of lipophilic compounds.[23][24]
-
FaSSIF (pH ~6.5): Simulates the intestinal environment on an empty stomach.[6]
-
FeSSIF (pH ~5.0): Simulates the post-meal environment, which has a higher concentration of bile salts and lipids.[6]
The shake-flask protocol is used, substituting the simple aqueous buffers with FaSSIF and FeSSIF. A significant increase in solubility in these media compared to simple buffers suggests that the compound's absorption may be enhanced by food or bile secretion.
Impact of Solid-State Properties: Polymorphism
The crystalline form (polymorph) of a compound can significantly impact its solubility.[25][26] Different polymorphs have the same chemical composition but different crystal lattice arrangements, resulting in different free energies.[25] Metastable polymorphs are generally more soluble than the most stable form but may convert over time.[27]
Experimental Consideration: It is crucial to characterize the solid form of this compound used for solubility studies using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[26] If different batches or synthesis methods yield different polymorphs, their solubilities must be determined independently. This ensures that solubility data is reproducible and relevant to the form intended for further development.[25][26]
Data Interpretation and Application: The Biopharmaceutics Classification System (BCS)
The collected solubility data is crucial for classifying a drug under the BCS, which categorizes drugs based on their solubility and intestinal permeability to predict oral absorption.[5][28]
BCS Solubility Classification: A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over the pH range of 1.0 to 6.8.[5][22]
Applying the Data for this compound:
-
Determine the lowest solubility value from the pH-solubility profile between pH 1.0 and 6.8.
-
Estimate a hypothetical highest dose (e.g., 100 mg).
-
Calculate the volume required to dissolve this dose: Volume (L) = Dose (mg) / Solubility (mg/L).
-
Classify: If the volume is ≤0.25 L (250 mL), the compound is Class 1 or 3 (High Solubility). If >0.25 L, it is Class 2 or 4 (Low Solubility).[5]
| BCS Class | Solubility | Permeability | Absorption Rate Limiter |
| Class I | High | High | Gastric Emptying |
| Class II | Low | High | Dissolution |
| Class III | High | Low | Permeability |
| Class IV | Low | Low | Dissolution & Permeability |
This classification will dictate the future development strategy. For a likely low-solubility compound like this compound (predicted to be Class II or IV), formulation strategies such as particle size reduction, amorphous solid dispersions, or lipid-based formulations may be required to improve oral bioavailability.
Caption: Logic for BCS solubility classification.
Conclusion
Determining the solubility profile of a novel compound such as this compound is a multi-faceted process that moves from theoretical prediction to rigorous experimental validation. By systematically applying the gold-standard shake-flask method for thermodynamic solubility, leveraging high-throughput kinetic assays for early screening, defining the pH-solubility relationship, and exploring behavior in biorelevant media, researchers can build a comprehensive and reliable dataset. This information is foundational, directly influencing compound selection, guiding formulation development, and providing the basis for regulatory classification. A thorough understanding of solubility is not merely an academic exercise but a critical step in mitigating risk and increasing the probability of success in the complex landscape of drug development.
References
- 1. enamine.net [enamine.net]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. asianpubs.org [asianpubs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. pharmalesson.com [pharmalesson.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorelevant.com [biorelevant.com]
- 10. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. quora.com [quora.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. sysrevpharm.org [sysrevpharm.org]
- 23. biorelevant.com [biorelevant.com]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 26. jocpr.com [jocpr.com]
- 27. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Landscape of 5-furan-3-yl-1H-indazole: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, with its tautomeric nature playing a pivotal, yet often complex, role in modulating biological activity. This in-depth technical guide provides a comprehensive examination of the tautomerism in 5-furan-3-yl-1H-indazole, a compound of interest in drug discovery programs. We will delve into the structural nuances of the principal tautomers, the electronic influence of the 5-furan-3-yl substituent, and present a multi-faceted approach for the elucidation of the tautomeric equilibrium. This guide integrates theoretical principles with actionable experimental and computational protocols, designed to empower researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of indazole-based compounds.
Introduction: The Dynamic Nature of the Indazole Core
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in numerous FDA-approved drugs and clinical candidates.[1] Its therapeutic versatility stems from its ability to engage in a variety of non-covalent interactions with biological targets. A critical, and sometimes overlooked, aspect of indazole chemistry is its prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two primary tautomeric forms: the 1H- and 2H-indazoles.[3]
The position of this single proton profoundly alters the molecule's electronic distribution, hydrogen bonding capacity, and steric profile. Consequently, the predominant tautomeric form can dictate a compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. For drug development professionals, a thorough understanding and characterization of the tautomeric landscape of an indazole-based drug candidate is not merely an academic exercise, but a critical step in rational drug design and lead optimization.
This guide focuses on the specific case of this compound. The introduction of a furan ring at the 5-position introduces an additional layer of complexity due to the electronic nature of the furan moiety. We will explore the likely tautomeric preference of this molecule and provide detailed methodologies to experimentally and computationally validate these predictions.
The Tautomeric Forms of this compound
The principal annular tautomers of this compound are the 1H- and 2H- forms, as depicted below. A third tautomer, the 3H-indazole, is significantly less stable and generally not observed in significant populations.[3]
References
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Synthesis of 5-Furan-3-yl-1H-Indazole
Abstract
This document provides a comprehensive guide for the synthesis of 5-furan-3-yl-1H-indazole, a molecule of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Functionalization of the indazole core, particularly at the C-5 position with other heterocyclic motifs like furan, offers a powerful strategy for generating novel chemical entities with potentially enhanced therapeutic profiles.[4][5] We present a detailed, field-proven protocol for the synthesis of this target compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[6][7] This guide explains the underlying catalytic mechanism, provides a step-by-step experimental procedure, and offers expert insights into critical parameters and troubleshooting to ensure reproducible, high-yield results for researchers in drug development and organic synthesis.
Introduction and Scientific Rationale
The indazole ring system is a bicyclic heteroaromatic compound that has garnered immense attention from medicinal chemists due to its versatile pharmacological profile.[3][8] Its structural similarity to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[5] Consequently, indazole derivatives are key components in numerous approved drugs and clinical candidates, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][9]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents one of the most robust and versatile methods for constructing C-C bonds.[10] Its popularity in the pharmaceutical industry stems from its mild reaction conditions, exceptional tolerance of various functional groups, and the low toxicity of the requisite organoboron reagents.[6][7] This protocol leverages the Suzuki-Miyaura reaction to couple 5-bromo-1H-indazole with 3-furanylboronic acid, providing an efficient and direct route to the desired this compound. Understanding the causality behind each step is critical for success.
The Catalytic Principle: A Mechanistic Overview
The synthesis proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[11][12] The cycle is a sequence of three fundamental steps that repeat, allowing a small amount of catalyst to generate a large amount of product.
-
Oxidative Addition : The cycle begins with the active, coordinatively unsaturated 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of 5-bromo-1H-indazole. This forms a new, square planar Pd(II) intermediate.[13]
-
Transmetalation : The furan ring is transferred from the organoboron reagent (3-furanylboronic acid) to the palladium(II) center. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species, thereby displacing the bromide ligand on the palladium complex.[12][14]
-
Reductive Elimination : This is the final, product-forming step. The two organic ligands (the indazole and furan moieties) on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond in this compound. This step regenerates the active Pd(0) catalyst, which can then enter a new cycle.[11][13]
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | CAS No. |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | 197 | 1.0 | 1.0 | 53857-57-1 |
| 3-Furanylboronic acid | C₄H₅BO₃ | 111.89 | 168 | 1.5 | 1.5 | 55552-70-0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 | 95464-05-4 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 | 584-08-7 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - | 123-91-1 |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - | 7732-18-5 |
Causality Behind Choices:
-
Boronic Acid (1.5 eq): An excess is used to drive the reaction to completion and compensate for potential homo-coupling or protodeboronation side reactions.[5]
-
Pd(dppf)Cl₂ (5 mol%): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent catalyst for cross-coupling reactions involving heteroaryl compounds. The bulky dppf ligand promotes reductive elimination and stabilizes the palladium center, often leading to higher yields and preventing the formation of palladium black.[5][15]
-
K₂CO₃ (3.0 eq): A moderately strong base is required to form the active boronate species for transmetalation. Potassium carbonate is effective, readily available, and generally provides good results.[15]
-
Dioxane/Water (4:1): This solvent system is ideal as dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.
Required Equipment
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 5-bromo-1H-indazole (197 mg, 1.0 mmol), 3-furanylboronic acid (168 mg, 1.5 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) into a 50 mL round-bottom flask containing a magnetic stir bar.
-
Inert Atmosphere: Equip the flask with a reflux condenser, seal the top with a septum, and insert a needle connected to an inert gas line. Evacuate and backfill the flask with nitrogen or argon three times to ensure an oxygen-free atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare the solvent mixture by adding deionized water (2 mL) to 1,4-dioxane (8 mL). Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Transfer the degassed solvent to the reaction flask via a syringe.
-
Reaction Execution: With the inert gas flowing, lower the flask into a preheated oil bath set to 85-90 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material, 5-bromo-1H-indazole, should be consumed within 4-6 hours.
-
Reaction Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash them with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate) is typically effective for separating the product from nonpolar impurities and baseline material.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents (e.g., wet solvent, old boronic acid). 3. Insufficient base strength or quantity. | 1. Ensure the system is rigorously purged with inert gas. Use fresh catalyst. 2. Use anhydrous solvents and fresh reagents. Boronic acids can degrade over time. 3. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely ground for better solubility. |
| Formation of Side Products | 1. Protodeboronation: Boronic acid reacts with trace water/acid to form furan. 2. Homo-coupling: Two molecules of boronic acid couple together. | 1. Use rigorously degassed solvents and a slight excess of boronic acid (1.5-2.0 eq). 2. This is often catalyst-dependent. Ensure a highly active catalyst and proper stoichiometry to favor the cross-coupling pathway. |
| Difficulty in Purification | 1. Product co-elutes with impurities. 2. Product is streaking on the TLC/column. | 1. Adjust the polarity of the mobile phase for better separation. Try a different solvent system (e.g., Dichloromethane/Methanol). 2. The NH group of indazole can interact with the acidic silica gel. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica and improve peak shape. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully controlling the reaction atmosphere, using high-purity reagents, and selecting an appropriate catalyst system, researchers can consistently achieve high yields of the desired product. This application note provides a validated protocol and the necessary scientific context to empower professionals in drug discovery and chemical synthesis to successfully produce this valuable molecular scaffold.
References
- 1. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. jmcct.com [jmcct.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Screening 5-furan-3-yl-1H-indazole as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[2][3] The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as axitinib and pazopanib.[4][5][6] This application note provides a comprehensive framework and detailed protocols for the initial screening and characterization of a novel compound, 5-furan-3-yl-1H-indazole, which combines the indazole core with a furan moiety, another biologically significant heterocycle.[7] We present a strategic, multi-stage screening cascade designed to efficiently assess its potential as a kinase inhibitor, beginning with biochemical assays to establish potency and mechanism, and progressing to cell-based assays to confirm activity in a physiologically relevant context.
Introduction: The Rationale for Screening this compound
The search for novel kinase inhibitors is a cornerstone of modern drug discovery.[8] The strategy of targeting the highly conserved ATP-binding site has proven exceptionally fruitful, despite initial challenges related to achieving selectivity.[2][3] The indazole ring system is particularly adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP pocket, a feature exploited by many successful drugs.[4][9] The addition of a furan ring introduces unique electronic and steric properties that may confer novel selectivity or potency profiles.[7]
This guide outlines a logical, field-proven workflow for taking a novel compound like this compound from initial concept to a validated hit. The described protocols are designed to be self-validating by incorporating essential controls and orthogonal assays, ensuring the generation of trustworthy and reproducible data.
Compound Profile: this compound (Hypothetical)
Before initiating screening, it is crucial to understand the compound's basic physicochemical properties and ensure its suitability for biological assays.
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₁H₈N₂O | Defines the compound's composition. |
| Molecular Weight | 184.19 g/mol | Influences solubility and cell permeability. |
| LogP | 2.5 | Predicts lipophilicity and membrane permeability. |
| H-Bond Donors | 1 | Potential for interaction with protein residues. |
| H-Bond Acceptors | 2 | Potential for interaction with protein residues. |
| Solubility | >100 µM in DMSO | Essential for creating stock solutions for screening. |
Initial Handling Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
For assays, perform serial dilutions from the stock solution into the appropriate assay buffer. Note: It is critical to determine the final DMSO concentration tolerance for each assay, typically keeping it ≤1%, to avoid solvent-induced artifacts.[10]
The Kinase Inhibitor Screening Cascade
A tiered approach is the most efficient method for inhibitor characterization. This workflow prioritizes high-throughput biochemical methods to identify initial activity, followed by more complex assays to confirm potency, determine the mechanism of action, and verify cellular efficacy.
Caption: The Kinase Inhibitor Screening Cascade Workflow.
Part 1: Biochemical Potency and Dose-Response
The initial phase uses cell-free biochemical assays to directly measure the compound's effect on purified kinase enzyme activity.[2] This approach removes the complexities of cellular systems, such as membrane permeability and off-target effects, providing a clean assessment of direct enzyme inhibition.[11]
Protocol: Primary Screening with the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12] Its universality makes it suitable for screening against a wide variety of kinases.[12]
Objective: To identify initial "hits" by screening this compound at a single, high concentration against a panel of representative kinases.
Materials:
-
Recombinant Kinases (e.g., SRC, EGFR, AKT1, CDK2)
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (10 mM stock in DMSO)
-
Staurosporine (control inhibitor, 1 mM stock in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Assay Plate Preparation:
-
Add 1 µL of compound solution to the appropriate wells:
-
Test Wells: this compound diluted to 50 µM in assay buffer (final concentration will be 10 µM).
-
Negative Control: DMSO vehicle (final concentration 1%).
-
Positive Control: Staurosporine diluted to 5 µM in assay buffer (final concentration 1 µM).
-
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer containing ATP (at the Kₘ for each kinase) and the appropriate peptide substrate.
-
Add 2 µL of the 2X master mix to all wells.
-
Add 2 µL of 2.5X purified kinase enzyme to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
A compound is typically considered a "hit" if it shows ≥50% inhibition.
| Kinase Target | % Inhibition @ 10 µM (Hypothetical Data) | Hit? |
| SRC | 85% | Yes |
| EGFR | 12% | No |
| AKT1 | 5% | No |
| CDK2 | 62% | Yes |
Protocol: IC₅₀ Determination for Validated Hits
Objective: To determine the potency (IC₅₀ value) of the compound for the "hit" kinases identified in the primary screen. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[13]
Procedure:
-
Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM concentration.
-
Follow the ADP-Glo™ protocol as described in Section 3.1, but instead of a single concentration, add 1 µL of each concentration from the serial dilution to the assay wells.
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Example Data Interpretation: For the SRC kinase, an IC₅₀ of 0.5 µM would be determined from the dose-response curve, confirming it as a potent inhibitor.
Part 2: Mechanism of Action & Cellular Activity
Once potency is established, the next crucial steps are to understand how the compound inhibits the kinase and to verify that it works in the complex environment of a living cell.[11]
Protocol: ATP Competition Assay
Objective: To determine if this compound inhibits its target kinase by competing with ATP for the binding site. This is the most common mechanism for kinase inhibitors.[14][15]
Rationale: If the inhibitor is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of ATP in the assay increases.[16] This relationship is described by the Cheng-Prusoff equation.[16]
Procedure:
-
Perform the IC₅₀ determination protocol (Section 3.2) for a validated hit (e.g., SRC kinase) under three different ATP conditions:
-
Low ATP: 10 µM (below Kₘ)
-
Kₘ ATP: ~100 µM (at the approximate Kₘ for SRC)
-
High ATP: 1 mM (saturating, mimicking physiological levels)[8]
-
-
Plot the three resulting dose-response curves on the same graph.
Data Interpretation:
-
Result: A rightward shift in the IC₅₀ curve is observed as the ATP concentration increases (e.g., IC₅₀ at 10 µM ATP = 0.1 µM; IC₅₀ at 1 mM ATP = 5 µM).
Protocol: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound can enter cells and inhibit the target kinase's activity, measured by a decrease in the phosphorylation of its direct downstream substrate.[11]
Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor permeability, efflux, or instability.[11] This assay provides essential proof of physiological activity. We will continue with the example of SRC kinase, which phosphorylates STAT3 at tyrosine 705 (p-STAT3 Y705).
Caption: Simplified SRC kinase signaling pathway.
Materials:
-
A cell line with active SRC signaling (e.g., HCT116).
-
Cell culture reagents (DMEM, FBS, etc.).
-
This compound.
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Antibodies: anti-p-STAT3 (Y705), anti-total-STAT3, anti-GAPDH (loading control).
-
SDS-PAGE and Western Blotting equipment.
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies (anti-p-STAT3, then strip and re-probe for total STAT3 and GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal, and then to the loading control (GAPDH). Plot the normalized p-STAT3 signal against compound concentration to determine a cellular IC₅₀.
Summary and Future Directions
This application note details a systematic and robust workflow for the initial evaluation of this compound as a potential kinase inhibitor. The described protocols establish a clear path from identifying biochemical activity to validating cellular target engagement.
Following this cascade, a compound demonstrating potent biochemical and cellular activity (e.g., IC₅₀ < 1 µM in both) would be prioritized for further studies, including:
-
Kinome-wide Selectivity Profiling: Screening against a broad panel of kinases (e.g., >400) to understand its selectivity profile and identify potential off-targets.[2][17]
-
Biophysical Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) to confirm direct binding to the target and determine binding kinetics (Kᴅ, kₒₙ, kₒբբ).
-
Functional Cellular Assays: Assessing downstream phenotypic effects, such as inhibition of cell proliferation, induction of apoptosis, or cell cycle arrest.[11]
-
In Vivo Studies: Evaluating pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in animal models of disease.[2]
This structured approach ensures that resources are focused on compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a promising therapeutic candidate.
References
- 1. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ijabbr.com [ijabbr.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 15. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. academic.oup.com [academic.oup.com]
Application Notes & Protocols for the Evaluation of 5-furan-3-yl-1H-indazole in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A Privileged Scaffold in Oncology
The confluence of distinct pharmacophores into a single molecular entity represents a rational and promising strategy in the discovery of novel anticancer agents. The indazole core is a noteworthy privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors such as axitinib and pazopanib.[1][2] This heterocyclic system is recognized for its ability to interact with the ATP-binding pockets of various kinases, thereby modulating key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] Concurrently, the furan moiety is another five-membered aromatic heterocycle that is a structural component in numerous pharmacologically active compounds, valued for its capacity to engage in diverse biological interactions.[3]
This document provides a comprehensive guide for the in vitro evaluation of 5-furan-3-yl-1H-indazole , a novel compound uniting these two key pharmacophores. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components suggest a strong potential for anticancer activity. Drawing from extensive research on related indazole and furan derivatives, we propose a logical workflow to elucidate its mechanism of action and cytotoxic potential against various cancer cell lines.[4][5][6] This application note is designed to be a self-validating system, guiding the researcher from initial cytotoxicity screening to mechanistic pathway analysis.
Proposed Mechanism of Action & Experimental Rationale
Based on the established activities of structurally related indazole compounds, we hypothesize that this compound may function as an inhibitor of a critical cell signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway is known to induce apoptosis and cause cell cycle arrest.
The following experimental workflow is designed to systematically test this hypothesis.
Experimental Workflow & Methodologies
Overall Experimental Design
The evaluation of this compound will proceed through a tiered approach, beginning with a broad assessment of its cytotoxic effects across a panel of cancer cell lines, followed by more detailed investigations into the underlying mechanisms of cell death and proliferation inhibition.
Caption: A tiered experimental workflow for the in vitro evaluation of this compound.
PART 1: Cytotoxicity and Proliferation Assays
The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Materials:
-
96-well tissue culture plates
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values
Summarize the calculated IC₅₀ values in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h (Hypothetical) |
| MCF-7 | Breast | 1.5 |
| A549 | Lung | 2.8 |
| HCT116 | Colon | 5.2 |
| HEK293 (Normal) | Kidney | > 50 |
PART 2: Mechanistic Assays
Once the IC₅₀ values are established, the subsequent experiments should be conducted using concentrations around the IC₅₀ to investigate the mechanism of cell death.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[2][4] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells.[4]
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[1][7]
Materials:
-
6-well tissue culture plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[8][9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
PART 3: Visualization of Proposed Signaling Pathway
The data obtained from the mechanistic assays can be integrated to construct a model of the compound's mechanism of action.
Caption: Proposed mechanism of this compound inducing apoptosis via PI3K/Akt/mTOR pathway inhibition.
Conclusion & Future Directions
This application note provides a robust framework for the initial in vitro characterization of this compound. The successful execution of these protocols will yield crucial data on its cytotoxic potency, its ability to induce apoptosis, and its impact on cell cycle progression. The Western blot analysis will further illuminate the specific molecular targets within the proposed signaling pathway. Positive and compelling results from this comprehensive in vitro evaluation will form a strong foundation for subsequent preclinical development, including in vivo efficacy studies in xenograft models. The modular nature of this guide allows for adaptation to other novel compounds, serving as a versatile tool in the early stages of anticancer drug discovery.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 5-furan-3-yl-1H-indazole
Authored by a Senior Application Scientist
Introduction: Unveiling the Bioactivity of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2][3][4] The fusion of a pyrazole and a benzene ring endows this scaffold with unique physicochemical properties, making it a "privileged structure" in drug discovery. 5-furan-3-yl-1H-indazole, the subject of this guide, incorporates a furan moiety, a five-membered aromatic ring known to participate in hydrogen bonding and act as a versatile pharmacophore. While the specific biological targets of this compound are yet to be fully elucidated, its structural alerts suggest a high potential for interaction with various biological macromolecules. For instance, a related compound, 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), has been identified as an activator of soluble guanylyl cyclase and an inhibitor of certain ion channels.[5] Furthermore, numerous indazole derivatives have been developed as potent kinase inhibitors.[1][6]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the biological activity of this compound. We will eschew a rigid template in favor of a logical, tiered approach that begins with foundational cytotoxicity assessments and progresses to more specific mechanistic assays. The protocols herein are designed to be self-validating, incorporating critical quality control steps to ensure data integrity and reproducibility.
Part 1: Foundational Assays - Determining the Therapeutic Window
Before delving into specific mechanisms of action, it is crucial to first establish the concentration range at which this compound exerts biological effects without causing overt cytotoxicity. This initial step is fundamental for interpreting data from subsequent, more targeted assays.
Rationale for Initial Cytotoxicity Screening
Cytotoxicity assays are essential for determining the concentration of a compound that induces cell death.[7] This information is critical for distinguishing between a compound's specific pharmacological effects and its non-specific toxic effects. By identifying the cytotoxic concentration range, subsequent functional assays can be designed using non-toxic concentrations of this compound, ensuring that any observed effects are due to specific interactions with cellular targets rather than general cellular distress.
Experimental Workflow for Foundational Assays
The following diagram illustrates the initial workflow for assessing the impact of this compound on cell viability and proliferation.
Caption: Initial workflow for cytotoxicity and viability testing.
Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Relevant cancer cell lines (e.g., K562 for leukemia, as some indazoles show activity here[9]) and a non-cancerous cell line (e.g., HEK293[9]) for selectivity assessment.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Expected Outcome
The results of the cytotoxicity and viability assays should be summarized in a table for easy comparison.
| Cell Line | Assay Type | Time Point | IC50 (µM) |
| K562 | MTT | 24h | Value |
| 48h | Value | ||
| 72h | Value | ||
| HEK293 | MTT | 24h | Value |
| 48h | Value | ||
| 72h | Value |
Part 2: Mechanistic Assays - Probing Potential Targets
Based on the established activity of the indazole scaffold, we will focus on two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). Cell-based assays for these targets provide more biologically relevant data than in vitro assays as they account for cellular factors that can influence drug-target interactions.[11]
Rationale for Kinase and GPCR Screening
-
Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors, making this a primary target class to investigate.[1][4][6] Cell-based kinase assays can measure the inhibition of a specific kinase within a cellular context.[11][12]
-
GPCR Signaling: GPCRs are a large family of transmembrane receptors that are major drug targets.[13][14] Assaying for GPCR modulation can reveal unexpected mechanisms of action for this compound.
Experimental Workflow for Mechanistic Assays
The following diagram outlines the workflow for screening this compound against kinase and GPCR targets.
Caption: Workflow for kinase and GPCR activity screening.
Protocol: Cellular Kinase Phosphorylation Assay
This protocol describes a general method to assess the inhibitory effect of this compound on the phosphorylation of a specific kinase substrate within a cellular environment.
Materials:
-
Cell line expressing the kinase of interest (e.g., Ba/F3 cells engineered to depend on a specific kinase for survival[11]).
-
Complete cell culture medium.
-
This compound stock solution.
-
Stimulant for the kinase pathway (if required).
-
Lysis buffer.
-
Phospho-specific antibody for the kinase substrate.
-
Total protein antibody for normalization.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagents (e.g., ECL for Western blotting or fluorescent substrate).
-
96-well plates.
-
Western blot or ELISA equipment.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time.
-
Pathway Stimulation: If the kinase is not constitutively active, stimulate the cells with an appropriate agonist.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate for normalization.
-
Detection of Phosphorylation:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.
-
ELISA: Coat a 96-well plate with a capture antibody, add the cell lysate, and then detect the phosphorylated substrate with the phospho-specific antibody.
-
-
Data Acquisition: Quantify the signal from the phosphorylated substrate and normalize it to the total protein amount.
-
Data Analysis: Plot the normalized signal against the compound concentration to determine the IC50 value.
Protocol: GPCR-Mediated cAMP Assay
This protocol outlines a method to measure the effect of this compound on GPCRs that signal through changes in intracellular cyclic AMP (cAMP) levels.[14][15]
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
Assay buffer.
-
This compound stock solution.
-
GPCR agonist and antagonist (for controls).
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay[15]).
-
96- or 384-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in the assay plate and allow them to attach overnight.
-
Compound Addition: Add the desired concentrations of this compound to the wells.
-
Agonist/Antagonist Addition:
-
To test for antagonist activity: Add the compound before adding a known agonist.
-
To test for agonist activity: Add the compound alone.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Signal Detection: Add the cAMP detection reagent and measure the luminescence using a plate reader.
-
Data Analysis:
-
For antagonists: Calculate the percent inhibition of the agonist response and determine the IC50.
-
For agonists: Calculate the percent activation relative to a known agonist and determine the EC50.
-
Part 3: Assay Validation and Best Practices
The reliability of any cell-based assay hinges on proper validation and adherence to best practices.[16][17][18]
Key Validation Parameters
-
Specificity: Ensure the assay response is due to the specific target of interest. This can be achieved using positive and negative controls, as well as cell lines lacking the target.
-
Accuracy and Precision: The assay should produce results that are close to the true value (accuracy) and are reproducible (precision). This is assessed by running replicates and calculating the coefficient of variation (CV%).
-
Linearity and Range: The assay should have a linear response over a defined range of concentrations.
-
Robustness: The assay should be insensitive to small variations in experimental conditions.[16]
Best Practices for Cell-Based Assays
-
Cell Health: Always use healthy, viable cells that are in the log phase of growth.[10][19]
-
Cell Seeding Density: Optimize the cell number to ensure a sufficient signal-to-noise ratio.[10]
-
Reagent Consistency: Use consistent lots of media, sera, and other reagents to minimize variability.[10]
-
Edge Effects: Be mindful of "edge effects" in microplates and consider leaving the outer wells empty or filling them with a buffer.[20]
-
Automation: For high-throughput screening, consider automating liquid handling steps to improve reproducibility.[21]
Conclusion
The development of cell-based assays for a novel compound like this compound requires a systematic and logical approach. By first establishing a therapeutic window through cytotoxicity and viability assays, researchers can then confidently proceed to investigate specific mechanisms of action, such as kinase inhibition or GPCR modulation. The protocols and best practices outlined in this guide provide a solid foundation for generating reliable and reproducible data, ultimately accelerating the discovery of the therapeutic potential of this promising indazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 14. marinbio.com [marinbio.com]
- 15. biocompare.com [biocompare.com]
- 16. marinbio.com [marinbio.com]
- 17. The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. marinbio.com [marinbio.com]
- 20. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 21. news-medical.net [news-medical.net]
Application Note & Protocol: A Scalable Synthesis of 5-Furan-3-yl-1H-indazole Derivatives for Pharmaceutical Research and Development
Abstract: This document provides a comprehensive guide to the large-scale synthesis of 5-furan-3-yl-1H-indazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active molecules and approved drugs, while the furan moiety can enhance pharmacokinetic properties.[1][2][3] This guide details a robust and scalable synthetic route centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We offer field-proven insights into the causality behind experimental choices, a self-validating protocol, and a discussion on critical process parameters for safe and efficient scale-up, aimed at researchers, chemists, and drug development professionals.
Introduction: The Significance of Furan-Indazole Scaffolds
The fusion of a pyrazole and a benzene ring gives rise to the indazole nucleus, a bioisostere of indole that is a cornerstone in modern medicinal chemistry.[2][4] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and protein kinase inhibition properties.[3][5][6] Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2][7]
The incorporation of a furan ring into drug candidates is a strategic approach to modulate their physicochemical properties.[1][8] The furan moiety, with its ether oxygen, can introduce polarity and potential hydrogen bonding sites, which may improve solubility and bioavailability.[1] Consequently, the this compound scaffold represents a promising architectural motif for the discovery of novel therapeutic agents.
The construction of the C-C bond between the indazole and furan rings is most effectively achieved through palladium-catalyzed cross-coupling reactions.[9][10][11] These reactions are renowned for their reliability, mild conditions, and tolerance of a wide range of functional groups, making them indispensable in both academic research and industrial pharmaceutical synthesis.[11][12] This protocol will focus on the Suzuki-Miyaura coupling, a powerful and versatile method for creating biaryl linkages.[4][5]
Recommended Synthetic Strategy: N-Protection and Suzuki-Miyaura Coupling
A robust and scalable synthesis requires a logical sequence of high-yielding reactions that are amenable to large-scale equipment and processing. We propose a three-stage approach:
-
N-H Protection of the Indazole Core: The acidic N-H proton of the indazole can interfere with the catalytic cycle of the Suzuki coupling. Therefore, protection of this position is crucial for achieving high yields and avoiding side reactions. We recommend using a tert-butyloxycarbonyl (Boc) group, which is easily installed and can be removed under mild acidic conditions.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This is the key bond-forming step. A 5-bromo-1-(tert-butoxycarbonyl)-1H-indazole is coupled with 3-furanylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for reaction efficiency and is detailed in the protocol. Pd(dppf)Cl₂ has been shown to be an effective catalyst for coupling heteroaryl partners.[4]
-
N-H Deprotection: The final step involves the removal of the Boc protecting group to yield the target this compound.
This strategic workflow is visualized in the diagram below.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate (N-Boc Protection)
The protection of the indazole nitrogen prevents N-arylation side reactions and improves solubility in organic solvents.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| 5-Bromo-1H-indazole | 1.0 | 197.02 | (e.g., 50.0 g) | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | 218.25 | (e.g., 66.5 g) | Protecting agent |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 | (e.g., 3.1 g) | Catalyst |
| Triethylamine (TEA) | 1.5 | 101.19 | (e.g., 53.5 mL) | Base |
| Dichloromethane (DCM) | - | - | (e.g., 500 mL) | Solvent |
Step-by-Step Procedure:
-
Charge a suitable reaction vessel with 5-bromo-1H-indazole (1.0 eq) and dichloromethane (10 vol).
-
Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM (2 vol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (5 vol).
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to afford the title compound as a white solid.
Expected Yield: 90-95%
Protocol 2: Synthesis of tert-butyl 5-(furan-3-yl)-1H-indazole-1-carboxylate (Suzuki-Miyaura Coupling)
This C-C bond formation is the core of the synthesis, catalyzed by a palladium complex.[5][13][14]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| tert-butyl 5-bromo-1H-indazole-1-carboxylate | 1.0 | 297.13 | (e.g., 50.0 g) | Substrate from Protocol 1 |
| 3-Furanylboronic acid | 1.5 | 111.92 | (e.g., 28.2 g) | Coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 0.02 | 731.73 | (e.g., 2.46 g) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 | (e.g., 69.8 g) | Base |
| 1,2-Dimethoxyethane (DME) | - | - | (e.g., 400 mL) | Solvent |
| Water | - | - | (e.g., 100 mL) | Co-solvent |
Step-by-Step Procedure:
-
To a reaction vessel equipped with a condenser and nitrogen inlet, add tert-butyl 5-bromo-1H-indazole-1-carboxylate (1.0 eq), 3-furanylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Purge the vessel with nitrogen for 15 minutes.
-
Add the solvent mixture of DME (8 vol) and water (2 vol).
-
Add the catalyst, Pd(dppf)Cl₂ (0.02 eq).
-
Heat the reaction mixture to 80-85 °C and maintain for 6-12 hours, with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and add water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography or, for larger scales, by crystallization.
Expected Yield: 80-90%
Protocol 3: Synthesis of 5-(Furan-3-yl)-1H-indazole (N-H Deprotection)
The final step removes the Boc group to yield the desired N-H indazole.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| tert-butyl 5-(furan-3-yl)-1H-indazole-1-carboxylate | 1.0 | 284.30 | (e.g., 40.0 g) | Substrate from Protocol 2 |
| Trifluoroacetic acid (TFA) or HCl in Dioxane | - | - | (e.g., 10 vol) | Deprotecting agent |
| Dichloromethane (DCM) | - | - | (e.g., 5 vol) | Solvent |
Step-by-Step Procedure:
-
Dissolve tert-butyl 5-(furan-3-yl)-1H-indazole-1-carboxylate (1.0 eq) in dichloromethane (5 vol).
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic acid (10 vol) or a 4 M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The final product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 5-(furan-3-yl)-1H-indazole.
Expected Yield: >95%
Process Optimization & Scale-Up Considerations
Transitioning from laboratory-scale synthesis to large-scale production requires careful consideration of safety, cost, and robustness.[15][16]
-
Catalyst Loading: The cost of palladium is a significant factor. Catalyst loading should be optimized to the lowest effective level (e.g., aiming for <0.01 mol%). Screening for more active catalysts or ligand systems may be beneficial. Residual palladium in the final Active Pharmaceutical Ingredient (API) must be below strict regulatory limits (typically ppm levels), necessitating efficient purification.[11]
-
Reagent Selection: On a large scale, the use of hazardous reagents should be minimized. While effective, DCM is under regulatory scrutiny; alternative solvents like 2-MeTHF or CPME could be explored. The choice of base for the Suzuki coupling can also be optimized; milder bases may be suitable and easier to handle.
-
Thermal Safety: The Suzuki coupling can be exothermic. On a large scale, proper heat management is critical. A reaction calorimetry study is recommended to understand the thermal profile and ensure safe operating conditions.
-
Work-up & Purification: Chromatographic purification is not practical for multi-kilogram production. The process should be designed to yield a crude product that can be purified by crystallization. This involves careful solvent selection for extraction and crystallization to ensure high purity and yield, while effectively purging process-related impurities.
-
Impurity Profiling: A thorough understanding of potential impurities (e.g., homo-coupled products, residual starting materials, catalyst-derived impurities) is essential for developing a robust purification strategy and analytical methods for quality control.
The logical flow for process optimization is outlined below.
Caption: Logical flow for process optimization.
Expected Data & Characterization
The final product, 5-(furan-3-yl)-1H-indazole, should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | Off-white to light tan solid |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to indazole and furan protons. A broad singlet for the N-H proton. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances consistent with the carbon atoms of the furan-indazole scaffold. |
| HRMS (ESI) | Calculated m/z for C₁₁H₈N₂O [M+H]⁺ should match the observed value. |
References
- 1. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 5-Furan-3-yl-1H-indazole as a Versatile Scaffold for Drug Discovery
Introduction: The Privileged Indazole Scaffold and the Promise of the 5-Furan-3-yl Moiety
The indazole nucleus is a prominent bicyclic heteroaromatic system that has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] A multitude of indazole-containing compounds have been successfully developed into clinically approved drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib.[3][4] The versatility of the indazole ring lies in its capacity for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
This guide focuses on a specific, yet highly promising, variant: the 5-furan-3-yl-1H-indazole scaffold. The strategic placement of a furan ring at the 5-position of the indazole core introduces a five-membered, oxygen-containing aromatic heterocycle. Furan moieties are themselves prevalent in biologically active compounds and can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. The combination of these two pharmacophorically active fragments creates a scaffold with significant potential for the development of novel drugs, particularly in the realm of kinase inhibition.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds based on the this compound core. The protocols herein are designed to be self-validating and are grounded in established chemical and biological principles.
PART 1: Synthesis of the this compound Core Scaffold
The most efficient and versatile method for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically bromide or iodide) at the 5-position of the indazole ring and an organoboron reagent, in this case, 3-furylboronic acid.[5][6]
Causality Behind Experimental Choices:
-
Starting Material : 5-Bromo-1H-indazole is a commercially available and stable starting material. The bromine atom provides a reactive handle for the palladium-catalyzed cross-coupling.
-
Coupling Partner : 3-Furylboronic acid is chosen to introduce the furan ring at the desired position. Boronic acids are generally stable, non-toxic, and compatible with a wide range of functional groups.
-
Catalyst System : A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos), is essential for the catalytic cycle. The choice of ligand can significantly influence the reaction efficiency.
-
Base : A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent System : A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocol 1: Synthesis of 5-(Furan-3-yl)-1H-indazole via Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-1H-indazole
-
3-Furylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a round-bottom flask or microwave reaction vial, add 5-bromo-1H-indazole (1.0 equiv.), 3-furylboronic acid (1.3 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(furan-3-yl)-1H-indazole.
PART 2: Application in Drug Discovery - Targeting Protein Kinases
The 5-heteroaryl-1H-indazole scaffold is a promising starting point for the development of potent and selective protein kinase inhibitors.[3][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to readily diversify the 5-position of the indazole core via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory activity against specific kinases.
While specific data for this compound is not extensively published, the activity of structurally related 5-heteroaryl indazoles provides a strong rationale for its investigation. For example, derivatives of 5-anilinoindazoles have shown potent inhibition of JNK kinases, and 5-hetarylaminoindazoles have demonstrated nanomolar inhibition of protein kinase CK2.[8][9] The furan ring at the 5-position can serve as a key interaction moiety within the ATP-binding pocket of a target kinase, potentially forming hydrogen bonds or other favorable interactions.
Structure-Activity Relationship (SAR) Insights:
-
The Indazole Core : The NH group at the 1-position and the nitrogen at the 2-position of the indazole ring often act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the hinge region of the kinase ATP-binding site.
-
The 5-Furan Moiety : The oxygen atom of the furan ring can act as a hydrogen bond acceptor. The aromatic nature of the furan allows for potential π-stacking interactions with aromatic residues in the active site. The 3-yl linkage provides a different vector for substitution compared to the more common 2-yl linkage, potentially allowing access to different sub-pockets within the kinase active site.
-
Derivatization at N1 : The N1 position of the indazole is a common site for derivatization to modulate solubility, cell permeability, and to introduce additional interactions with the solvent-exposed region of the kinase.
Hypothetical Target and Data Presentation
To illustrate the potential of this scaffold, the following table presents representative data for 5-substituted indazole derivatives against various protein kinases. This data serves as a benchmark for what researchers might expect when evaluating their own this compound analogs.
| Compound ID | 5-Position Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| A | 3,4-dichlorophenylamino | CK2 | 2 | [8] |
| B | 4-pyridinyl | Haspin | 78 | [10] |
| C | 3,5-difluorobenzyl | ALK | 512 | [11] |
| D | 3,5-difluorobenzyl | ROS1 | 766 | [11] |
| E | anilino derivative | JNK3 | <100 | [9][12] |
This table is a representative compilation from literature on 5-substituted indazoles to demonstrate the potential of the scaffold.
PART 3: Biological Evaluation Protocols
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14][15]
Principle:
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
ATP
-
This compound derivatives (test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer (specific to the target kinase)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation : Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute these into the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction :
-
Add the diluted compounds to the wells of a white, opaque plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion : Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection : Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Experimental Protocol 3: Cell-Based Antiproliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[16][17][18]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., A549, K562)[19]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding : Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition : After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation : Incubate the plate for another 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan.
-
Solubilization : Carefully remove the medium from the wells (for adherent cells). Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis :
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
PART 4: Visualizations
Caption: Synthetic workflow for 5-(furan-3-yl)-1H-indazole.
Caption: A generic RTK signaling pathway targeted by kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The synthesis of 5-hetarylamino-3-aryl-1H-indazoles as inhibitors of protein kinase CK2 | Semantic Scholar [semanticscholar.org]
- 8. biopolymers.org.ua [biopolymers.org.ua]
- 9. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 11. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
analytical methods for quantifying 5-furan-3-yl-1H-indazole
An Application Note and Protocol for the Quantitative Analysis of 5-furan-3-yl-1H-indazole
Abstract
This document provides a comprehensive guide to the analytical quantification of this compound, a heterocyclic compound of significant interest in pharmaceutical research and development. We present detailed protocols for two primary analytical techniques: a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and adherence to international validation standards. Each protocol is supported by explanations of the underlying principles, detailed validation procedures based on ICH Q2(R2) guidelines, and practical insights for implementation.
Introduction: The Analytical Imperative for this compound
This compound belongs to the indazole class of aromatic heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The fusion of a furan moiety to the indazole core can significantly modulate its pharmacological properties, making accurate and precise quantification essential throughout the drug discovery and development lifecycle.
The analytical challenge lies not only in determining the purity and concentration of the active pharmaceutical ingredient (API) but also in detecting and quantifying potential impurities and degradation products.[2][3] Robust analytical methods are therefore critical for ensuring product quality, safety, and efficacy. This guide provides the foundational methods to achieve this, grounded in established scientific principles and regulatory expectations.
Primary Analytical Method: Stability-Indicating RP-HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, precision, and robustness. The method described here is designed to be stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products, a critical requirement for shelf-life studies and formulation development.[3][4]
Principle of Separation
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time under defined conditions. By adjusting the mobile phase composition (the ratio of aqueous buffer to organic solvent), we can achieve optimal separation from any impurities. A Diode Array Detector (DAD) is employed to monitor the elution, providing spectral data to confirm peak purity and identity. Based on the UV absorption characteristics of indazole derivatives, a primary wavelength is selected for quantification.[5][6]
Experimental Protocol: HPLC-UV
2.2.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Chromatography Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Purified water (18.2 MΩ·cm).
-
Reference Standard: this compound, certified purity >99.5%.
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
2.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (See Table 1) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Acquisition range: 200-400 nm) |
| Run Time | 20 minutes |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
2.2.4 Sample Preparation
The success of any analysis is highly dependent on the sample preparation step.[7][8]
-
For Drug Substance (Bulk Powder): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL. Further dilute to a working concentration of 100 µg/mL with the diluent.
-
For Drug Product (e.g., Tablets): Weigh and finely powder no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL flask. Add approximately 30 mL of diluent, sonicate for 15 minutes, and then dilute to 50 mL with diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final nominal concentration of 100 µg/mL.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process that demonstrates that an analytical procedure is suitable for its intended purpose.[9][10][11]
2.3.1 Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Protocol: Perform forced degradation studies on a sample of this compound.
-
Acid Hydrolysis: 1 mL of 1000 µg/mL solution + 1 mL of 1 N HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1000 µg/mL solution + 1 mL of 1 N NaOH, heat at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of 1000 µg/mL solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (ICH option 1) for a period to provide an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Acceptance Criteria: The method is considered specific if the peak for this compound is resolved from all degradation peaks with a resolution factor (Rs) > 2.0. Peak purity analysis using the DAD should pass.
2.3.2 Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound ranging from 1 µg/mL to 200 µg/mL from the stock solution.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
2.3.3 Accuracy
-
Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze nine determinations in total (3 concentrations, 3 replicates each).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
2.3.4 Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0% for both repeatability and intermediate precision.
2.3.5 Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Specification |
|---|---|
| Specificity | Rs > 2.0 for all degradant peaks |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Report value |
| LOQ | Report value, with demonstrated precision |
High-Sensitivity Method: LC-MS/MS for Trace-Level Quantification
For applications requiring higher sensitivity, such as metabolite identification, pharmacokinetic studies, or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13] Its selectivity allows for quantification in complex biological matrices with minimal sample cleanup.
Principle of Analysis
The analyte is first separated using HPLC and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is typically used to generate charged parent ions. In the first quadrupole (Q1), a specific mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of this compound is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[12][14]
Experimental Protocol: LC-MS/MS
3.2.1 Instrumentation and Materials
-
LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled with an Acquity UPLC system.
-
Chromatography Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Chemicals: As per HPLC method, but using LC-MS grade solvents and additives is mandatory.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-5-furan-3-yl-1H-indazole) is highly recommended. If unavailable, a structurally similar compound with different mass can be used.
3.2.2 Sample Preparation (for Plasma)
Effective sample preparation is crucial to remove matrix components like proteins and salts that can interfere with ionization.[15]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
Workflow Diagram: Sample Preparation and Analysis
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
3.2.3 Chromatographic and MS Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined by infusion of standard |
Note: MRM transitions must be optimized experimentally. For this compound (MW ≈ 184.19), the parent ion [M+H]⁺ would be m/z 185.2. Product ions would be determined by fragmentation analysis.
Alternative Method: UV-Vis Spectrophotometry
For a rapid, simple, and cost-effective estimation, particularly for pure substance analysis where interfering chromophores are absent, UV-Vis spectrophotometry can be employed.
Protocol
-
Solvent Selection: Use a solvent in which the analyte is stable and soluble (e.g., Methanol or Acetonitrile).
-
Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). Indazole derivatives often show strong absorbance.[5][6]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the determined λmax.
-
Quantification: Plot absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, ensuring the measurement falls within the linear range of the assay.
This method's primary limitation is its lack of specificity, making it unsuitable for analyzing samples containing impurities or other UV-active substances.[16]
Conclusion
The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis. The stability-indicating RP-HPLC method is ideal for quality control, purity testing, and stability studies, offering a balance of precision, specificity, and robustness. For applications demanding the highest sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is superior. UV-Vis spectrophotometry serves as a useful tool for quick, preliminary assessments of pure materials. The protocols and validation guidelines presented herein provide a solid framework for establishing reliable and scientifically sound analytical procedures for this important pharmaceutical compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tasianinch.com [tasianinch.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. spectroscopyworld.com [spectroscopyworld.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. ajpaonline.com [ajpaonline.com]
Introduction: Targeting Kinase Dysregulation in Neurodegenerative Disease with Novel Indazole Scaffolds
An Application Guide for the Investigation of 5-furan-3-yl-1H-indazole in Neurodegenerative Disease Research
Neurodegenerative diseases (NDDs), such as Alzheimer's and Parkinson's disease, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1][2] A convergence of evidence points to the dysregulation of key signaling pathways as a central driver of this pathology.[3][4] Among the most compelling therapeutic targets is Glycogen Synthase Kinase-3β (GSK-3β), a constitutively active serine/threonine kinase.[5][6] Over-activation of GSK-3β is a critical node in the pathological cascade of Alzheimer's disease, directly contributing to amyloid-β (Aβ) production, hyperphosphorylation of the tau protein, neuroinflammation, and synaptic failure.[4][7][8]
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[9][10] This guide explores the application of a novel investigational compound, This compound , as a representative ATP-competitive inhibitor of GSK-3β. We will provide a scientifically grounded framework for its characterization and use in preclinical NDD research, from initial biochemical assays to cell-based models of neurodegeneration.
Part 1: The Scientific Rationale - Mechanism of Action
The therapeutic hypothesis for a GSK-3β inhibitor in Alzheimer's disease is multifactorial. By inhibiting the kinase activity of GSK-3β, a compound like this compound can theoretically intervene in several pathological processes simultaneously.
-
Reduction of Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the pathological phosphorylation of the microtubule-associated protein tau.[11] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[11] Inhibition of GSK-3β is expected to reduce tau phosphorylation, thereby preserving cytoskeletal integrity and preventing NFT formation.
-
Modulation of Amyloid-β Production: GSK-3β activity can influence the processing of the amyloid precursor protein (APP), promoting the generation of toxic Aβ peptides that form senile plaques.[4][12] By attenuating GSK-3β activity, its inhibition can shift APP processing away from the amyloidogenic pathway.
-
Suppression of Neuroinflammation: Activated GSK-3β promotes inflammatory responses in the brain by activating microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[3][12] An effective inhibitor can temper this inflammatory cascade, reducing neuronal damage.
-
Enhancement of Synaptic Plasticity and Neurogenesis: GSK-3β is a negative regulator of signaling pathways essential for synaptic plasticity and the formation of new neurons.[4] Its inhibition has been shown to be beneficial for preserving hippocampal neurogenesis and improving learning and memory in preclinical models.[4]
Visualizing the GSK-3β Signaling Cascade in Alzheimer's Disease
Caption: The central role of GSK-3β in Alzheimer's disease pathology.
Part 2: Application Notes & Data Presentation
In Vitro Characterization of this compound
The initial evaluation of a novel GSK-3β inhibitor involves a tiered approach to quantify its potency, selectivity, and effect on cellular systems.
-
Biochemical Potency (IC₅₀ Determination): The first step is to determine the concentration of the compound required to inhibit 50% of GSK-3β's enzymatic activity. This is typically performed using a luminescent kinase assay (e.g., ADP-Glo™), which measures the amount of ADP produced from the kinase reaction.
-
Cellular Activity: Demonstrating that the compound can penetrate the cell membrane and engage its target is crucial. This is often done by treating a neuronal cell line (e.g., SH-SY5Y) with the compound and measuring the phosphorylation of a known GSK-3β substrate, such as Tau (at Ser396) or GSK-3β itself (autophosphorylation at Tyr216), via Western blot.
-
Kinase Selectivity Profiling: Because many kinases share structural similarity in their ATP-binding sites, assessing selectivity is a critical step to de-risk potential off-target effects. The compound should be screened against a panel of other kinases. High selectivity for GSK-3β over other kinases is a desirable attribute.
-
Cytotoxicity Assessment: It is essential to determine the concentration range at which the compound is non-toxic to cells. A cell viability assay, such as the MTT or PrestoBlue™ assay, should be performed to establish a therapeutic window.[13]
Data Presentation: Summarizing In Vitro Profile
Quantitative data should be organized into clear tables for comparative analysis.
Table 1: Hypothetical In Vitro Profile of this compound
| Assay Type | Target/Cell Line | Result (IC₅₀ / EC₅₀) |
|---|---|---|
| Biochemical Potency | GSK-3β | 70 nM[8] |
| Cellular Target Engagement | SH-SY5Y (p-Tau) | 250 nM |
| Kinase Selectivity | CDK5 | >10,000 nM |
| Kinase Selectivity | JNK3 | >10,000 nM |
| Cytotoxicity | SH-SY5Y (24h) | 25 µM |
Part 3: Detailed Experimental Protocols
These protocols provide a validated framework for researchers. The causality behind key steps is explained to ensure robust and reproducible results.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Proper preparation and storage of the compound are fundamental to experimental consistency. Small molecule inhibitors are typically dissolved in DMSO to create a high-concentration stock, which minimizes the final DMSO concentration in cell culture media to avoid solvent-induced artifacts (typically ≤ 0.1%).[13]
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare a 10 mM stock solution.
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[14]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[13]
-
Long-Term Storage: Store the aliquots at -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Crucially, prepare a vehicle control using the same final concentration of DMSO as the highest concentration of the inhibitor.
Protocol 2: Cellular GSK-3β Target Engagement via Western Blot
Rationale: This protocol validates that the inhibitor can access and modulate its intracellular target in a relevant neuronal cell model. We measure the phosphorylation of Tau, a direct downstream substrate of GSK-3β. A reduction in phosphorylated Tau (p-Tau) relative to total Tau indicates successful target engagement.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (working solutions)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: Anti-phospho-Tau (Ser396), Anti-total-Tau, Anti-β-Actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare working solutions of the inhibitor in fresh culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle. Incubate for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
-
Protein Quantification: Collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Probe with primary antibodies (anti-p-Tau, anti-total-Tau, and anti-β-Actin as a loading control) overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-Tau signal to the total-Tau signal for each condition. Compare inhibitor-treated samples to the vehicle control.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for assessing cellular GSK-3β inhibition.
References
- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroscirn.org [neuroscirn.org]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioisomer Formation in Indazole Alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective N-alkylation of indazoles. The formation of N1 and N2 regioisomers is a common challenge, and this resource provides in-depth troubleshooting strategies, detailed protocols, and the underlying scientific principles to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am consistently getting a mixture of N1 and N2 alkylated indazoles. What are the fundamental principles governing this regioselectivity?
The direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile with two reactive nitrogen atoms.[1] The final product ratio is a delicate balance of several factors, primarily revolving around thermodynamic versus kinetic control.[2]
-
Tautomeric Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[2][3][4] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[2][3]
-
Kinetic Control: N2-alkylation is often considered the kinetically favored pathway.[5] Reaction conditions that operate under kinetic control may lead to a higher proportion of the N2 isomer.
-
The Indazolide Anion: Upon deprotonation, the resulting indazolide anion has nucleophilic character at both nitrogen atoms. The regiochemical outcome of the subsequent alkylation is highly sensitive to the reaction conditions.[1]
The interplay of the base, solvent, temperature, and substituents on the indazole ring determines whether the reaction proceeds under thermodynamic or kinetic control, thus dictating the N1:N2 ratio.[2][3][4]
Q2: How can I strategically favor the formation of the N1-alkylated product?
Achieving high selectivity for the N1 position typically involves conditions that favor thermodynamic control and exploit steric and chelation effects.
Core Strategy: Base and Solvent Selection
The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[1][3][6] This high selectivity is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion. It is proposed that the sodium cation coordinates with the N2 nitrogen and a suitable substituent at the C3 position, sterically hindering the approach of the electrophile to N2 and directing it to the N1 position.[3][6]
Influence of Substituents:
-
C3 Position: Indazoles with substituents like -CO2Me, -COMe, 3-tert-butyl, and 3-carboxamide at the C3 position have demonstrated excellent N1-selectivity (>99%) when using NaH in THF.[3][6][7]
-
Chelation Control: The presence of a coordinating group, such as an ester at the C3 position, can chelate with the metal cation (e.g., Na⁺ or Cs⁺), further blocking the N2 position and enhancing N1 selectivity.[8][9]
Alternative N1-Selective Protocol:
The use of cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures has also been reported to favor N1-alkylation, potentially through a similar chelation mechanism.[1][8][10]
Troubleshooting Workflow for N1-Selectivity:
Caption: Decision workflow for troubleshooting low N1-selectivity.
Q3: My goal is the N2-alkylated indazole. What methods provide the best selectivity for this isomer?
Selective synthesis of the N2-isomer often requires conditions that favor kinetic control or utilize specific reagents that intrinsically prefer the N2 position.
Key Methodologies for N2-Selectivity:
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, has been shown to have a strong preference for producing the N2-alkylated regioisomer.[3][4][10]
-
Acid Catalysis with Diazo Compounds: A modern approach involves the use of triflic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds. This metal-free system provides excellent N2-selectivity.[5][11]
-
Substituent-Directed Alkylation: The electronic properties of the indazole ring can be exploited to direct alkylation. Electron-withdrawing groups such as nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position can confer excellent N2-regioselectivity (≥96%), even under conditions that would typically favor N1-alkylation.[3][4][7] This is due to steric hindrance at the N1 position and electronic effects that favor nucleophilic attack at N2.
-
Trichloroacetimidate Chemistry: The use of alkyl 2,2,2-trichloroacetimidates in the presence of either trifluoromethanesulfonic acid or copper(II) triflate is a general and highly selective method for the N2-alkylation of 1H-indazoles and 1H-azaindazoles.[12][13][14]
Data Summary: Impact of Reaction Conditions on Regioselectivity
| Indazole Substituent | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | N1:N2 Ratio | Reference(s) |
| 3-CO₂Me | n-pentyl bromide | NaH | THF | 50 | >99:1 | [3][15] |
| 3-CO₂Me | n-pentanol | PPh₃/DIAD | THF | RT | 1:2.5 | [3][4][15] |
| 7-NO₂ | n-pentyl bromide | NaH | THF | 50 | 4:96 | [3][4] |
| Unsubstituted | Ethyl α-diazopropionate | TfOH | DCM | RT | <1:99 | [11] |
| Unsubstituted | Isopropyl 2,2,2-trichloroacetimidate | TfOH | Dioxane | RT | No N1 observed | [12][13] |
| 5-Bromo-3-CO₂Me | 2-Phenylethyl tosylate | Cs₂CO₃ | Dioxane | 90 | >95:5 | [8][10] |
Q4: My reaction is giving a mixture of isomers that are very difficult to separate. What can I do?
The separation of N1 and N2 regioisomers can be challenging due to their often similar polarities.[1] When chromatographic separation is difficult, the primary strategy should be to optimize the reaction for higher regioselectivity, thereby minimizing the amount of the undesired isomer.
Strategies for Difficult Separations:
-
Reaction Optimization: Revisit the reaction conditions based on the information in Q2 and Q3 to maximize the formation of the desired product. This is the most effective approach.
-
Chromatography Optimization: If a mixture is unavoidable, meticulous optimization of the chromatographic conditions is necessary.
-
Column Chromatography: This is the most common method.[16] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using a shallow gradient.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating closely related isomers.
-
-
Derivatization: In some cases, it may be possible to selectively react one isomer in the mixture to form a derivative with significantly different polarity, facilitating separation. The directing group would then need to be removed in a subsequent step.
Q5: How can I confidently identify and differentiate the N1 and N2 isomers I have synthesized?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of N1 and N2-alkylated indazoles.[17][18]
Key NMR Spectroscopic Differentiators:
-
¹H NMR:
-
H-3 Proton: The proton at the C3 position of the indazole ring is typically more deshielded (appears at a higher chemical shift) in the 2H-indazole isomer compared to the 1H-indazole isomer.[17]
-
-
¹³C NMR:
-
The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) can differ between the N1 and N2 isomers.
-
-
2D NMR (HMBC):
-
Heteronuclear Multiple Bond Correlation (HMBC) is a definitive technique. A correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring confirms an N1-substituted isomer. Conversely, a correlation between the N-alkyl protons and the C3 carbon is indicative of an N2-substituted isomer.[4][15]
-
Spectroscopic Differentiation Workflow:
Caption: Workflow for spectroscopic differentiation of N1 and N2 isomers.
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation using NaH/THF[1][2][3]
This protocol is optimized for achieving high regioselectivity for the N1 position, particularly with indazoles bearing C3-electron-withdrawing substituents.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may be gently heated (e.g., to 50 °C) to ensure complete conversion.[3][15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Highly N2-Selective Alkylation via Mitsunobu Reaction[2][3][10]
This protocol is effective for obtaining the N2-isomer, which is often the kinetically favored product.
-
Preparation: To a solution of the 1H-indazole (1.0 eq.), the corresponding alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is indicated by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude mixture, which will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Indazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize C-C bond formation with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods for your specific molecular targets.
Indazoles are a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, their unique electronic properties, particularly the presence of the acidic N-H proton, can present challenges in standard cross-coupling protocols.[2][3] This guide will address the most common issues and provide robust solutions.
Troubleshooting Guide: From Failed Reactions to High Yields
This section directly addresses common experimental failures in a question-and-answer format.
Q1: My reaction has stalled. I'm seeing starting material and only a trace of product. What's the primary suspect?
A1: When a Suzuki coupling with an indazole fails to initiate, the problem often lies with the palladium catalyst's activity or inhibition by the substrate itself. The acidic N-H proton of the indazole ring is a known culprit.
The Causality: The indazole N-H is sufficiently acidic (pKa ≈ 14 in water) to be deprotonated by the bases used in Suzuki couplings.[2] The resulting indazolyl anion can coordinate strongly to the Pd(II) intermediate in the catalytic cycle, forming stable N-azolyl palladium complexes. This coordination can inhibit or completely shut down the crucial transmetalation and reductive elimination steps, effectively killing the catalyst.[2]
Troubleshooting Steps:
-
Assess Catalyst and Ligand Choice: For unprotected indazoles, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust catalyst system known to overcome substrate inhibition.
-
Recommendation: Use a pre-catalyst with bulky, electron-rich phosphine ligands. Ligands like XPhos and SPhos have demonstrated superior performance for coupling unprotected, nitrogen-rich heterocycles by promoting the desired C-C bond formation over inhibitory N-Pd coordination.[2] Pd(dppf)Cl₂ is also a widely successful and reliable catalyst for many indazole couplings.[4][5]
-
-
Protect the Indazole Nitrogen: If catalyst modification fails, the most direct solution is to protect the N-H group. This removes the acidic proton from the equation entirely.
-
Run a Control Reaction: To confirm your catalyst batch is active, perform a small-scale test reaction with a known, reliable substrate pair (e.g., bromobenzene and phenylboronic acid) under your standard conditions. This will rule out issues with catalyst degradation from improper storage.[7]
Q2: My yield is low (20-40%), and I'm observing significant side products. What are they, and how can I suppress them?
A2: Low yields accompanied by side products typically point to two main issues: homocoupling of your boronic acid and protodeboronation.
The Causality:
-
Homocoupling: This occurs when two molecules of your boronic acid couple to form a biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R). This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[8]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H). It is particularly problematic with heteroaryl boronic acids and can be accelerated by prolonged heating and the presence of excess water.[3][9]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is detrimental. Ensure your solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under an inert atmosphere from start to finish.[1][8]
-
Check Reagent Quality: Use fresh, high-purity boronic acid. Older batches may have partially degraded. For particularly sensitive heteroaryl boronic acids, consider synthesizing them fresh or converting them to more stable boronate esters (e.g., pinacol esters).[10]
-
Optimize the Base: The choice and handling of the base are critical.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged heating after the starting material is consumed can increase the rate of side reactions. Microwave heating can be an excellent way to rapidly reach the desired temperature and shorten reaction times.[11]
Q3: The reaction works for my bromo-indazole, but fails completely with my chloro-indazole. What needs to change?
A3: This is a classic reactivity issue. The rate-determining oxidative addition step of the Suzuki cycle is highly dependent on the carbon-halogen bond strength.
The Causality: The reactivity of aryl halides in the oxidative addition step follows the trend: I > OTf > Br >> Cl.[7] The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making it much more difficult for the Pd(0) catalyst to insert into it. Standard Suzuki conditions for aryl bromides are often completely ineffective for aryl chlorides.
Troubleshooting Steps:
-
Upgrade Your Ligand: This is the most critical change. To activate aryl chlorides, you need a highly electron-rich and sterically bulky phosphine ligand. These ligands stabilize the electron-rich palladium center and promote the difficult oxidative addition step.
-
Increase Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for C-Cl bond cleavage. If your reaction is sluggish at 80-90 °C, cautiously increase the temperature to 100-120 °C.[7]
-
Use a Stronger Base: A stronger base can sometimes accelerate the overall catalytic cycle, which can be beneficial for less reactive halides. K₃PO₄ or an alkoxide base (if your substrate is compatible) may be more effective than carbonates.[2]
Frequently Asked Questions (FAQs)
Q: Which position on the indazole ring is most reactive for Suzuki coupling?
A: Generally, there isn't an inherent electronic bias that makes one position dramatically more reactive than another for a standard Suzuki coupling of a halo-indazole. The reactivity is primarily dictated by the halide (I > Br > Cl). However, the steric environment and the electronic nature of other substituents on the ring can influence the reaction rate. For direct C-H activation/arylation reactions (a different process), the C3 position is often more reactive than C7.[12]
Q: What is the optimal solvent system for indazole Suzuki couplings?
A: There is no single "best" solvent. The ideal system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).
-
Common Choices: A mixture of an ethereal solvent and water is a robust starting point. Common systems include 1,4-dioxane/water, DME/water, or THF/water, typically in ratios from 4:1 to 10:1.[7][13]
-
For Solubility Issues: If your substrates have poor solubility, polar aprotic solvents like DMF can be used, but be aware that they can be difficult to remove and may facilitate side reactions at high temperatures.[14]
Q: How do I choose the right base?
A: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][15]
-
General Purpose: K₂CO₃ is a good starting point for many reactions.[4][16]
-
Enhanced Reactivity: Cs₂CO₃ is more soluble and basic, often providing better results, albeit at a higher cost.[11]
-
For Challenging Couplings: K₃PO₄ is a stronger base that is particularly effective for difficult couplings, such as those involving aryl chlorides or unprotected N-H heterocycles.[2]
-
Base-Sensitive Groups: If your molecule contains base-labile functional groups like esters, a milder base such as KF can be used, although this may slow the reaction rate.[15]
Data & Protocols
Table 1: Optimized Suzuki Coupling Conditions for Various Indazoles
| Indazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent System | Temp (°C) / Time | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C / 2h | 84% | [4] |
| 3-Bromo-1H-indazole (unprotected) | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW) / 4h | ~70% | [11][12] |
| 3-Chloro-1H-indazole (unprotected) | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C / 15h | 82% | [2] |
| 3-Iodo-1-Boc-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 °C (MW) | >80% (deprotected) | [6] |
| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C / 4h | 80% | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-Indazole
This protocol is a robust starting point for a typical coupling of an N-protected bromo-indazole.
-
Reagent Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected bromo-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the indazole.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Unprotected Chloro-Indazole
This protocol is designed for more challenging substrates where catalyst inhibition and difficult oxidative addition are concerns.
-
Reagent Setup: In a glovebox, add the unprotected chloro-indazole (1.0 equiv), arylboronic acid (2.0 equiv), finely powdered anhydrous K₃PO₄ (2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a stir bar to a reaction vial.
-
Solvent Addition: Outside the glovebox, add degassed 1,4-dioxane and water (e.g., 5:1 v/v) via syringe.
-
Reaction: Seal the vial tightly with a screw cap and place it in a preheated heating block at 100-110 °C. Stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. Note that longer reaction times (12-24h) may be necessary.
Visualized Workflows & Mechanisms
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues with low-yielding Suzuki couplings of indazoles.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions | Chemsrc ID:28604 [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
identifying and minimizing byproducts in indazole synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products, ensuring the integrity and efficiency of your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common challenges encountered during the synthesis of indazoles.
Q1: What are the most prevalent byproducts in 1H-indazole synthesis?
A1: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer, hydrazones, dimeric impurities, and indazolones. The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.[1][2]
Q2: How can I differentiate between 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are typically employed for this differentiation.
-
¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.
-
¹³C & ¹⁵N NMR: These can also be diagnostic, revealing distinct chemical shifts for the nitrogen and carbon atoms within the pyrazole ring.
-
Chromatography: Techniques like HPLC can often separate the two isomers. Their distinct UV-Vis spectra can further aid in identification.[1]
Q3: What is the general strategy to improve regioselectivity for the 1H-indazole isomer?
A3: Controlling regioselectivity is a critical aspect of indazole synthesis. The 1H-indazole is often the thermodynamically more stable isomer.[3][4] Key strategies to enhance its formation include:
-
Careful selection of base and solvent: For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1][3][5] The use of DMF, by precluding tight ion pair formation, can lead to diminished regioselectivity.[3][5]
-
Reaction Temperature: Elevated temperatures can sometimes lead to the isomerization of the kinetic product to the more stable thermodynamic product. However, high temperatures can also promote side reactions.[1]
-
Protecting Groups: The strategic use of protecting groups can direct substitution to the desired nitrogen.
Q4: Can high temperatures adversely affect my 1H-indazole synthesis?
A4: Yes, elevated temperatures can be detrimental. While in some cases they can favor the formation of the thermodynamically stable 1H-isomer, they can also lead to the formation of side products like hydrazones and dimers, especially in reactions involving hydrazine.[2] It is crucial to carefully optimize the reaction temperature for each specific synthetic route.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Predominance of the 2H-Indazole Isomer
Underlying Cause: The formation of the 2H-indazole isomer is often kinetically favored, meaning it forms faster under milder conditions.[6][7] The choice of solvent and base can significantly influence the N1/N2 ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in indazole synthesis.
Detailed Remediation Steps:
-
Modify the Base and Solvent System:
-
For N-alkylation, switching to a non-polar aprotic solvent like THF with a strong, non-nucleophilic base like NaH can significantly favor N-1 substitution.[3][5] This combination promotes the formation of a tight ion pair, leading to preferential alkylation at the N-1 position.
-
In contrast, polar aprotic solvents like DMF can solvate the cation, leading to a "freer" indazole anion and reduced regioselectivity.[3][5]
-
-
Leverage Thermodynamic vs. Kinetic Control:
-
Mildly acidic conditions can favor kinetic protection at the N-2 position, while thermodynamic conditions (e.g., longer reaction times, elevated temperatures) can lead to the more stable N-1 protected indazole.[7]
-
It may be possible to isomerize the kinetically formed 2H-product to the thermodynamically favored 1H-product by heating the reaction mixture or treating the isolated product mixture under appropriate conditions.
-
-
Optimize Purification:
-
If a mixture of isomers is unavoidable, focus on efficient separation. Recrystallization using a mixed solvent system can be effective for separating isomers and achieving high purity of the desired product.[8] Column chromatography is another common method, though less ideal for large-scale production.[8]
-
Quantitative Data on Regioselectivity:
| C-7 Substituent | N-1 Regioselectivity (%) | N-2 Regioselectivity (%) | Conditions |
| H | >99 | <1 | NaH, THF |
| NO₂ | 4 | 96 | NaH, THF |
| CO₂Me | <1 | >99 | NaH, THF |
Data adapted from studies on the N-alkylation of substituted indazoles, highlighting the electronic influence of substituents on regioselectivity.[3][5]
Issue 2: Formation of Hydrazone and Dimeric Impurities
Underlying Cause: These byproducts are common in syntheses that utilize hydrazine, particularly at elevated temperatures.[2] Hydrazone formation arises from the condensation of hydrazine with a carbonyl group in the starting material or an intermediate. Dimerization can occur through various side reactions, often promoted by heat.
Preventative Measures and Solutions:
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Control Stoichiometry: Use the minimum necessary excess of hydrazine to avoid side reactions.
-
Alternative Synthetic Routes: If these byproducts persist, consider a synthetic strategy that avoids the use of hydrazine in a potentially problematic step. For example, methods involving intramolecular C-H amination or cycloaddition reactions can be cleaner alternatives.[2][9]
Experimental Protocol: Metal-Free Synthesis of 1H-Indazole to Minimize Hydrazine-Related Byproducts
This protocol, adapted from a PIFA-mediated oxidative C-N bond formation, offers a milder alternative to some classical methods.[2]
-
To a solution of the arylhydrazone (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL), add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Dehalogenation Byproducts in Cross-Coupling Reactions
Underlying Cause: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with halo-indazoles, reductive dehalogenation of the starting material can be a significant side reaction.[7]
Mitigation Strategies:
-
Ligand and Base Selection: The choice of ligand and base is critical. Experiment with different phosphine ligands (e.g., BINAP, XANTPHOS) and bases (e.g., NaO-t-Bu, Cs₂CO₃, LiHMDS) to find the optimal combination that favors the desired coupling over dehalogenation.[7]
-
Solvent Effects: The solvent can influence the reaction outcome. A switch from a less polar solvent like toluene to a more polar one like THF has been shown to accelerate the reaction and minimize byproducts in some cases.[7]
-
High-Quality Reagents: Ensure the use of high-quality reagents, particularly the base. For example, aged sodium tert-butoxide can lead to diminished yields and increased byproduct formation.[7]
Reaction Pathway Diagram: Buchwald-Hartwig Amination of a Halo-Indazole
Caption: Key steps in the Buchwald-Hartwig amination and the competing dehalogenation pathway.
Section 3: References
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides Nucleotides Nucleic Acids. 2004;23(1-2):227-37. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2021;17:2008-2019. --INVALID-LINK--
-
how to avoid side product formation in 1H-indazole synthesis. BenchChem. --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(1):25-54. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. --INVALID-LINK--
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. 2009;74(16):6355-6358. --INVALID-LINK--
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. --INVALID-LINK--
-
Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. --INVALID-LINK--
-
INDAZOLE. Organic Syntheses. --INVALID-LINK--
-
Method for separating and purifying substituted indazole isomers. Google Patents. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Purification Strategies for Furan-Indazole Derivatives
Introduction: Navigating the Purification Challenges of Furan-Indazole Hybrids
Furan-indazole derivatives represent a class of heterocyclic compounds of immense interest in medicinal chemistry and drug development.[1][2][3] The fusion of the electron-rich furan ring with the versatile indazole scaffold creates molecules with significant therapeutic potential, acting as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][3][4]
However, this unique combination of moieties also presents distinct purification challenges. The furan ring is notoriously sensitive to acidic conditions, heat, and oxidation, which can lead to decomposition and the formation of polymeric, tarry byproducts.[5] Conversely, the indazole nucleus contains basic nitrogen atoms that can cause significant peak tailing during silica gel chromatography due to strong interactions with acidic silanol groups. Furthermore, the existence of 1H- and 2H-indazole tautomers can sometimes lead to multiple spots on a TLC plate or broadened peaks during chromatography, complicating analysis.[1][6]
This guide provides researchers and drug development professionals with a dedicated technical support center, offering practical, field-proven solutions to the common issues encountered during the purification of furan-indazole derivatives.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section is designed in a question-and-answer format to directly address specific experimental problems.
Issue 1: My crude product is a dark, tarry, or resinous material.
Question: After my reaction workup, I'm left with a dark, intractable tar instead of a solid or oil. What's causing this and how can I fix it?
Answer: This is a classic sign of furan ring decomposition, which is often catalyzed by acid.[5]
-
Underlying Cause: Trace amounts of acid left from the reaction (e.g., TFA, HCl) or generated during workup can polymerize the furan moiety. This is especially common if the reaction required heating in the presence of an acid.
-
Immediate Action & Protocol:
-
Neutralize Promptly: As soon as the reaction is complete (monitored by TLC), quench the mixture and neutralize any acid catalysts. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is crucial.
-
Temperature Control: During the reaction and workup, maintain the lowest possible temperature to minimize thermal degradation.[5]
-
Primary Purification - "Sacrificial" Filtration: Before attempting fine purification, try to remove the bulk of the resinous material.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite to the flask and swirl.
-
Filter the slurry through a plug of silica gel or Celite, washing with a small amount of the same solvent. This can trap the highly polar, polymeric impurities, giving you a cleaner filtrate to work with.
-
-
Issue 2: My compound is streaking or tailing badly on the silica gel column.
Question: I'm running a silica gel column, but my compound is producing a long tail, leading to poor separation and mixed fractions. Why is this happening?
Answer: This is typically caused by the interaction of the basic nitrogen atoms in the indazole ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.
-
Underlying Cause: The lone pair of electrons on the indazole nitrogens forms a strong hydrogen bond or an acid-base interaction with silica, slowing its elution in a non-uniform way.
-
Solutions & Protocol:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a volatile base to your eluent system.
-
Protocol: Add 0.5-1% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., 99:1 Hexane:EtOAc + 1% NEt₃). The amine competitively binds to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
-
Switch the Stationary Phase: If tailing persists, silica may not be the right choice.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative for purifying basic compounds.
-
Reversed-Phase (C18): For highly polar furan-indazole derivatives, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation without the issue of silanol interactions.
-
-
Issue 3: My compound seems to be decomposing on the column.
Question: I see a new, more polar spot appearing on my TLC plates as the column runs, and my overall yield is very low. What's happening?
Answer: The slightly acidic nature of standard silica gel can be sufficient to degrade sensitive furan-indazole derivatives, even without strong acid contamination.
-
Underlying Cause: Prolonged contact time with the acidic stationary phase can cause the furan ring to open or polymerize.[5]
-
Solutions & Protocol:
-
Use Deactivated Silica: As with tailing, pre-treating your silica or adding a base like triethylamine to the eluent can increase the pH and prevent degradation.[5]
-
Run the Column Faster: Minimize the residence time of your compound on the column.
-
Use a slightly more polar solvent system to hasten elution (while still achieving separation).
-
Consider using flash chromatography with positive pressure to increase the flow rate.
-
-
Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl. If you must use DCM, consider passing it through a plug of basic alumina immediately before use.
-
Issue 4: I can't get my purified compound to crystallize; it just oils out.
Question: After chromatography, I have a pure, viscous oil. I've tried multiple solvents, but it refuses to solidify. How can I induce crystallization?
Answer: Oiling out is common when residual solvents are present or when the compound has a low melting point or exists as a stable amorphous solid.
-
Solutions & Protocol:
-
Ensure High Purity: An impure compound often fails to crystallize. Confirm purity (>98%) by ¹H NMR. If necessary, re-purify a small amount.
-
Remove All Solvents: Ensure all chromatography solvents are completely removed under high vacuum, sometimes with gentle heating (if the compound is thermally stable).
-
Systematic Solvent Screening:
-
Dissolve a small amount of the oil in a good solvent (e.g., DCM, acetone).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane, pentane, or heptane) until the solution becomes slightly cloudy.
-
Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by refrigeration.[5]
-
-
Induce Nucleation:
-
Seed Crystals: If you have even a tiny crystal of the desired product, add it to the supersaturated solution.[5]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a newly synthesized furan-indazole derivative?
A1: A multi-step approach is most reliable. Start with a liquid-liquid extraction (LLE) workup to remove inorganic salts and highly polar/non-polar impurities. Follow this with flash column chromatography on silica gel, using an eluent system containing ~1% triethylamine to prevent tailing and degradation. For final polishing to obtain material for biological testing or characterization, recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexane) is ideal.
Q2: How do I choose the right solvent system for column chromatography?
A2: The best way is through systematic TLC analysis.
-
Spot your crude mixture on several TLC plates.
-
Develop each plate in a different solvent system. Start with common mixtures like Hexane/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol (DCM/MeOH).
-
The ideal solvent system will give your desired compound an Rf value of 0.25-0.35 . This generally provides the best separation during a column run.
-
Ensure that your impurities are well-separated from the product spot.
Q3: My compound is very sensitive and degrades with most purification methods. Are there any gentler alternatives?
A3: Yes. If your compound is particularly labile, consider these options:
-
Preparative Thin-Layer Chromatography (Prep-TLC): This is essentially a scaled-up version of analytical TLC. It's excellent for small quantities (<100 mg) and significantly reduces the compound's contact time with the stationary phase.
-
Purification with Activated Carbon: For removing colored impurities or byproducts from reactions involving carbohydrates, adsorption onto activated carbon followed by desorption with a suitable solvent can be a mild and effective method.[7]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid cleanup. For instance, a C18 cartridge can remove non-polar impurities from a polar compound dissolved in a polar solvent, or vice-versa.[8]
Q4: How should I store my purified furan-indazole derivative to prevent degradation?
A4: Given the potential instability of the furan ring, proper storage is critical. Store the purified compound in a cool, dark, and dry place.[5] For long-term storage, it is highly advisable to place the compound in a vial, flush it with an inert atmosphere (e.g., argon or nitrogen), and store it in a freezer at -20°C.[5][9]
Data & Protocols
Comparison of Purification Strategies
The following table provides an illustrative comparison of common purification techniques for furan-indazole derivatives. Actual results will vary based on the specific compound and impurities.
| Purification Method | Typical Purity | Expected Yield | Key Advantages | Common Challenges for Furan-Indazoles |
| Flash Chromatography | 90-98% | 70-90% | High resolution for complex mixtures; scalable. | Peak tailing (indazole); degradation on silica (furan).[10][11] |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid; cost-effective. | Product may "oil out"; finding a suitable solvent can be difficult.[5][12] |
| Preparative HPLC | >99% | 50-70% | Excellent for difficult separations; automated. | High cost; limited scalability; requires solvent removal. |
| Liquid-Liquid Extraction | Low (Cleanup) | >95% | Removes bulk impurities post-reaction; fast. | Emulsion formation; product may partition between layers.[13] |
Protocol: Standard Flash Chromatography with Deactivated Silica
This protocol details a standard procedure for purifying a moderately polar furan-indazole derivative.
-
Prepare the Slurry: In a fume hood, add dry silica gel to a beaker. In a separate container, prepare your chosen eluent (e.g., 80:20 Hexane:EtOAc) and add 1% triethylamine. Pour some of the eluent into the silica gel to create a slurry.
-
Pack the Column: Swirl the slurry and pour it into the chromatography column. Use positive pressure or tapping to create a well-packed, uniform bed.
-
Prepare the Sample: Dissolve your crude product in a minimal amount of DCM or your eluent. Add a small amount of silica gel ("dry loading") and evaporate the solvent until you have a free-flowing powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer.
-
Elute the Compound: Begin running the column with your eluent system. Collect fractions and monitor the elution of your compound using TLC.
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.
Visualized Workflows
Purification Strategy Decision Tree
This diagram provides a logical pathway for selecting the appropriate purification method based on the characteristics of the crude product.
Caption: Decision tree for selecting a furan-indazole purification strategy.
Troubleshooting Column Chromatography Workflow
This diagram illustrates a step-by-step process for resolving common issues during column chromatography.
Caption: Workflow for troubleshooting furan-indazole column chromatography.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments. By understanding the root causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has stopped completely before completion. What are the likely causes?
A1: A stalled or sluggish reaction is a classic sign of catalyst deactivation. The primary causes can be broken down into several categories:
-
Palladium Agglomeration: The active Pd(0) species can aggregate into larger, less active, or completely inactive palladium nanoparticles, often visible as a black precipitate known as palladium black.[1][2] This is a common deactivation pathway.[2]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst, are susceptible to oxidation or other decomposition pathways, which diminishes their ability to protect the palladium center.[1][3]
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or reagents can bind to the catalyst's active sites, rendering them inactive.[1][4] Even substrates or products with strongly coordinating functional groups (like pyridines) can act as poisons.[4][5]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it may not be efficiently reduced to the active Pd(0) species, leading to a lower concentration of the active catalyst.[1][6]
Q2: I'm observing a black precipitate forming in my reaction. What is it and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[7] Its formation is a clear indicator of catalyst deactivation through aggregation.[1][7]
-
Causes:
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, promoting decomposition.[7]
-
High Temperatures: While heat can increase reaction rates, it also accelerates the decomposition of the catalyst.[7]
-
Slow Catalysis: If the catalytic cycle is slow, for example due to substrate inhibition, the Pd(0) species has a longer lifetime in solution, increasing the chance of aggregation.[4]
-
-
Prevention Strategies:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture.[7]
-
Use of Robust Ligands: Employ sterically hindered and electron-rich ligands that can better stabilize the Pd(0) center and prevent aggregation.
-
Lower Catalyst Loading: Using a lower concentration of palladium can sometimes favor the rate of oxidative addition over the rate of aggregation, keeping the catalyst active for longer.[2]
-
Q3: Can my substrate or product be deactivating the catalyst?
A3: Yes, this is a frequent issue, especially with heteroaromatic substrates. Functional groups with Lewis basic atoms, such as the nitrogen in pyridines, can coordinate strongly to the palladium center.[4][5] This coordination can either completely poison the catalyst by blocking reactant access or form stable, inactive complexes that halt the catalytic cycle.[4] In some cases, the reaction product can also adsorb onto the catalyst surface, blocking active sites.[1][8]
Q4: How does the choice of ligand affect catalyst stability?
A4: The ligand is arguably the most critical component for maintaining catalyst activity.
-
Stabilization: Ligands stabilize the active Pd(0) species, preventing the aggregation that leads to palladium black.[7]
-
Electronic and Steric Properties: Electron-rich and sterically bulky ligands (e.g., Buchwald-type phosphines) are often used to promote the crucial oxidative addition step and stabilize the resulting complexes.[4][9] The steric bulk can also prevent the formation of inactive catalyst dimers.
-
Susceptibility to Oxidation: Phosphine ligands are prone to oxidation, especially in the presence of trace oxygen or peroxides in solvents like THF.[3][10] More electron-donating alkylphosphines are generally more susceptible to oxidation than triarylphosphines.[10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific issues related to catalyst deactivation.
Issue 1: Low Conversion or Stalled Reaction
If your reaction stops before the starting material is fully consumed, it points towards a loss of active catalyst.
Caption: Workflow for diagnosing low reaction conversion.
| Potential Cause | Explanation | Recommended Solution |
| Palladium Agglomeration | The active Pd(0) catalyst has aggregated into inactive palladium black due to thermal instability or oxidation.[1][7] This is often accelerated by high temperatures.[7] | 1. Optimize Temperature: Lower the reaction temperature and extend the reaction time.[4] 2. Improve Ligand Stability: Switch to more sterically demanding and electron-rich ligands (e.g., Buchwald or Hartwig ligands) to better stabilize the Pd(0) center.[4][9] 3. Use a Pre-catalyst: Well-defined pre-catalysts can ensure a more controlled and efficient generation of the active Pd(0) species, minimizing its lifetime in a vulnerable, unligated state.[4] |
| Ligand Oxidation/Degradation | Phosphine ligands can be oxidized by trace oxygen or solvent peroxides (especially in ethers like THF), rendering them unable to stabilize the catalyst.[3][10] | 1. Ensure Anhydrous & Degassed Conditions: Use freshly purified, anhydrous solvents and rigorously degas the reaction mixture.[7][9] 2. Check Solvent Quality: Test solvents for peroxides. Do not use old bottles of THF or dioxane. 3. Increase Ligand Stoichiometry: Adding a slight excess of the phosphine ligand can sometimes compensate for partial degradation.[11] |
| Catalyst Poisoning by Substrate/Product | Heteroatoms (e.g., pyridine nitrogen) in the substrate or product can coordinate to the palladium center, inhibiting the catalytic cycle.[4][5] | 1. Ligand Modification: Use bulky ligands that sterically block the coordinating heteroatom from accessing the metal center.[9] 2. Change Catalyst System: In severe cases, switching to a different metal catalyst (e.g., Nickel) that may be less susceptible to poisoning by that specific functional group could be a solution.[12] |
| Impurity-Driven Deactivation | Trace impurities in reagents or solvents can act as potent catalyst poisons.[1] This can also include halide ions (especially iodide) which can form inactive M₂PdX₄ species.[11] | 1. Purify Reagents: Ensure the highest purity of starting materials, base, and solvents.[9] 2. Solvent Choice: For reactions involving aryl iodides, consider less polar solvents like toluene to minimize the inhibitory effect of iodide salts.[11] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
The formation of significant side products can indicate that the desired catalytic cycle is being disrupted or that alternative, non-productive pathways are becoming dominant.
Caption: Workflow for troubleshooting side product formation.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling | This often occurs when using a Pd(II) source, where the pre-catalyst is reduced to Pd(0) by coupling two molecules of the organometallic reagent.[6] The presence of oxygen can also significantly promote homocoupling.[4][6] | 1. Thoroughly Degas: Remove all traces of oxygen from the reaction mixture.[4] 2. Use a Pd(0) Source: Employing a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step that leads to homocoupling.[6] |
| Dehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a competing pathway to reductive elimination. | 1. Lower the Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[4] 2. Screen Ligands and Bases: The electronic and steric properties of the ligand and the nature of the base can influence the relative rates of the desired cross-coupling versus dehalogenation.[4] |
| Protodeboronation (Suzuki) | The boronic acid reacts with trace water or solvent protons, replacing the boronic acid group with a hydrogen atom. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.[4] 2. Choose a Non-Aqueous Base: Using a base like K₃PO₄ in an anhydrous solvent can mitigate this issue.[4] |
Experimental Protocols
Protocol 1: Rigorous Degassing via Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen, which is a primary cause of catalyst decomposition.
Materials:
-
Reaction flask with a sidearm and stopcock
-
Schlenk line or vacuum pump
-
Inert gas source (Argon or Nitrogen)
-
Dewar flasks with liquid nitrogen
Procedure:
-
Assemble the reaction flask containing the solvent and any non-volatile, thermally stable reagents.
-
Freeze: Place the bottom of the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the contents frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may observe gas bubbles being released from the solvent as it thaws; this is the dissolved gas that was previously in the liquid phase.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.[7]
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
This in-situ method allows you to observe the reaction progress over time and identify if and when the catalyst deactivates.[4]
Materials:
-
NMR tube with a J. Young valve
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)
-
Deuterated solvent (degassed)
-
NMR spectrometer
Procedure:
-
In a glovebox or under an inert atmosphere, add the catalyst, ligand, base, starting materials, and a known amount of the internal standard to the NMR tube.
-
Add the degassed deuterated solvent.
-
Seal the NMR tube with the J. Young valve.
-
Take an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.
-
Acquire subsequent spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product (or consumption of starting material) versus time. A reaction that proceeds normally will show a steady increase in product until the starting material is consumed. A reaction suffering from catalyst deactivation will show an initial rate of product formation that slows down and eventually plateaus before the starting material is fully consumed.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Alkylation of Substituted Indazoles
Welcome to the Technical Support Center for the N-alkylation of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. The indazole nucleus is a privileged scaffold in medicinal chemistry, and the precise control of N-alkylation is often paramount to achieving desired biological activity.[1][2] However, the ambident nucleophilic nature of the indazole ring presents significant challenges, frequently leading to mixtures of N1 and N2 regioisomers and other side products.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific problems encountered during the N-alkylation of substituted indazoles.
Problem 1: Poor or No Conversion of the Starting Indazole
Q: I have set up my N-alkylation reaction, but after several hours, TLC/LC-MS analysis shows only the starting material. What are the likely causes and how can I resolve this?
A: This is a common issue that can often be traced back to a few key experimental parameters. Let's break down the potential causes and solutions:
-
Insufficient Deprotonation: The indazole nitrogen must be sufficiently deprotonated to become an effective nucleophile.
-
Causality: The pKa of the indazole N-H is typically in the range of 13-14. If the base used is not strong enough to effectively deprotonate the indazole, the concentration of the reactive indazolide anion will be too low for the alkylation to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: For a standard alkylation with an alkyl halide, a strong base like sodium hydride (NaH) is often the most effective choice, particularly for achieving N1 selectivity.[2][3] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times, and can sometimes lead to incomplete conversion.[1][3] For particularly stubborn cases, consider stronger bases like sodium bis(trimethylsilyl)amide (NaHMDS).[3]
-
Ensure Anhydrous Conditions: Strong bases like NaH are highly reactive with water. Any moisture in your solvent or on your glassware will consume the base, rendering it ineffective for deprotonating the indazole. Always use freshly dried solvents and flame-dried glassware.
-
Activation Time: When using NaH, allow sufficient time for the deprotonation to occur before adding the alkylating agent. Stirring the indazole and NaH in an anhydrous solvent like THF for 30-60 minutes at room temperature before adding the electrophile can significantly improve yields.[1]
-
-
-
Low Reactivity of the Alkylating Agent: Not all alkylating agents are created equal.
-
Causality: The rate of an SN2 reaction is highly dependent on the nature of the leaving group and the steric bulk of the electrophile.
-
Troubleshooting Steps:
-
Improve the Leaving Group: If you are using an alkyl chloride, consider switching to the corresponding bromide, iodide, or tosylate. The order of leaving group ability is generally I > Br > Cl > OTs.
-
Consider Steric Hindrance: If your alkylating agent is sterically bulky (e.g., a secondary or tertiary halide), the reaction rate will be significantly slower. In such cases, you may need to use higher temperatures, longer reaction times, or consider alternative strategies like a Mitsunobu reaction if you are starting from an alcohol.[1][4]
-
-
-
Reaction Temperature is Too Low:
-
Causality: Like most chemical reactions, the rate of N-alkylation is temperature-dependent.
-
Troubleshooting Steps:
-
Increase the Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat can often drive it to completion. For many indazole alkylations, temperatures between 50-80 °C are effective.[3][4]
-
Microwave Irradiation: For rapid optimization and to overcome high activation barriers, microwave-assisted synthesis can be a powerful tool, often dramatically reducing reaction times and improving yields.[5][6]
-
-
Problem 2: Formation of an Inseparable Mixture of N1 and N2 Regioisomers
Q: My reaction has gone to completion, but I have a mixture of N1 and N2 alkylated products that are proving difficult to separate by column chromatography. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity is the central challenge in indazole N-alkylation. The ratio of N1 to N2 products is a delicate balance of steric and electronic factors, as well as the reaction conditions, which can favor either kinetic or thermodynamic control.[1]
Key Concept: Kinetic vs. Thermodynamic Control
The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[1][4] Therefore, conditions that allow for equilibration will favor the formation of the more stable N1-alkylated product (thermodynamic control). Conditions that favor rapid, irreversible reaction at the most accessible or most nucleophilic nitrogen will lead to the kinetic product, which is often the N2-isomer.
-
The NaH/THF System: This is one of the most reliable methods for achieving high N1 selectivity.[2][3]
-
Causality: In a non-polar aprotic solvent like THF, the sodium cation (Na⁺) is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile to this position and directing it to N1.[7]
-
Protocol: See the detailed experimental protocol for selective N1-alkylation below.
-
-
Cesium Carbonate in Dioxane: This system has also proven highly effective for selective N1-alkylation, particularly with alkyl tosylates.[7][8]
-
Causality: Similar to the NaH/THF system, a chelation mechanism involving the cesium cation is proposed to direct alkylation to the N1 position.[9]
-
-
Steric Hindrance at the C7 Position: If your indazole has a bulky substituent at the C7 position (e.g., -NO₂, -CO₂Me), this will sterically block the N1 position and strongly direct alkylation to N2, even under conditions that would normally favor N1 (like NaH/THF).[2][3]
-
The Mitsunobu Reaction: This reaction, which uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DIAD or DEAD), often shows a strong preference for the N2 position.[1][4]
-
TfOH-Catalyzed Alkylation with Diazo Compounds: A highly selective method for N2-alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH). This metal-free system can provide excellent yields and exclusive N2 regioselectivity.[1][10]
Visualizing the Factors Influencing Regioselectivity
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Problem 3: My Alkylating Agent is an Alcohol, Not a Halide.
Q: I need to introduce an alkyl group from a corresponding alcohol. What is the best way to proceed?
A: Direct alkylation with an alcohol is not feasible under standard basic conditions. You have two primary, highly effective options:
-
Convert the Alcohol to a Better Leaving Group: This is a two-step process. First, convert the alcohol to a tosylate, mesylate, or alkyl halide. Then, use this activated electrophile in a standard N-alkylation reaction as described above. This gives you excellent control over the regioselectivity by allowing you to choose N1- or N2-favoring conditions.
-
Use the Mitsunobu Reaction: As mentioned previously, the Mitsunobu reaction is an excellent one-pot method for the N-alkylation of indazoles directly with alcohols.[1][4] It is particularly useful for accessing the N2-regioisomer.[3][4]
Frequently Asked Questions (FAQs)
Q1: How do electron-donating or electron-withdrawing substituents on the indazole ring affect the N-alkylation reaction?
A1: Substituents can have a significant electronic impact on the nucleophilicity of the indazole nitrogens.
-
Electron-withdrawing groups (EWGs) , such as -NO₂ or -CN, decrease the electron density of the ring system, making the indazole less nucleophilic overall. This can lead to slower reaction rates and may require more forcing conditions (e.g., stronger base, higher temperature).
-
Electron-donating groups (EDGs) , such as -OCH₃ or alkyl groups, increase the electron density, enhancing the nucleophilicity and generally leading to faster reaction rates.
However, the regiochemical outcome is often more strongly influenced by the choice of base and solvent, and by steric factors, than by the electronic nature of substituents (with the exception of C7-substituents, which have a dominant steric effect).[2][3]
Q2: I'm working on a large-scale synthesis. Are there any scalable and selective methods for N1-alkylation?
A2: Yes, scalability is a critical concern in process chemistry. Recently, a highly selective and scalable (demonstrated on a 100g scale) methodology for N1-alkylation has been developed.[11][12] This procedure is practical, broad in scope, and relies on thermodynamic control to achieve high N1 selectivity with no detectable N2-isomer formation.[11][12]
Q3: Can I use protecting groups to control the regioselectivity of N-alkylation?
A3: Yes, a protection-deprotection strategy is a viable, albeit longer, route. You can regioselectively protect one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then remove the protecting group. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to selectively protect the N2 position.[13][14] After protection, the C3 position can be functionalized, and subsequent deprotection yields the desired product.[13][14]
Quantitative Data Summary
The choice of reaction conditions has a dramatic impact on the N1:N2 product ratio. The following table summarizes representative data from the literature.
| Indazole Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |
| 3-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | >99 : 1 | [2] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | 4 : 96 | [1] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | <1 : 99 | [1] |
| 1H-indazole | Ethyl diazoacetate | TfOH (cat.) | DCM | 0 : 100 | [1] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ | DMF | ~1 : 1 | [1] |
| 1H-indazole-3-carboxylate | n-pentanol | PPh₃ / DIAD (Mitsunobu) | THF | 1 : 2.5 | [1][3] |
| 5-bromo-1H-indazole-3-carboxylate | Alkyl Tosylate | Cs₂CO₃ | Dioxane | Highly N1 Selective | [7][8] |
Detailed Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position using the NaH/THF system.[1][2]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Workflow Diagram: N1-Alkylation Protocol
Caption: General experimental workflow for selective N1-alkylation of indazoles.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol provides a reliable method for accessing the N2-regioisomer of substituted indazoles from an alcohol.[1][4]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude mixture, which will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be purified directly by flash column chromatography to isolate the N2-alkylated indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ajrconline.org [ajrconline.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects of Indazole-Based Inhibitors
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with indazole-based inhibitors. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate the complexities of inhibitor selectivity and mitigate off-target effects in your experiments. The indazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, but its utility can be complicated by off-target activities stemming from the conserved nature of ATP-binding sites across the kinome.[1][2] This resource provides actionable solutions to identify, validate, and address these challenges.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental problems you may encounter. The solutions are presented as a logical workflow, from initial observation to validation and optimization.
Question 1: My indazole-based inhibitor shows a potent cellular effect (e.g., apoptosis, cell cycle arrest), but the phenotype doesn't correlate well with the known function of the primary target. How do I begin to investigate a potential off-target effect?
This is a classic challenge where cellular phenotype points towards polypharmacology. The key is to systematically determine which protein interactions are driving the observed effect.
Causality: An inhibitor's cellular effect is the sum of its interactions with all targets, not just the intended one. A potent off-target interaction, even if weaker than the on-target one, can dominate the cellular phenotype if that off-target plays a critical role in the observed pathway.
Troubleshooting Workflow:
-
Initial Broad-Spectrum Profiling: The first step is to cast a wide net to identify all potential binding partners.
-
Action: Perform an in vitro kinase selectivity screen (kinome scan) against a large panel of kinases (>300) at two concentrations (e.g., 100 nM and 1 µM).[3][4][5]
-
Rationale: This provides a broad, unbiased view of your inhibitor's selectivity profile and generates a list of potential off-targets for further investigation.[1] It is a cost-effective way to prioritize next steps.[3]
-
-
Confirm Cellular Target Engagement: A positive hit from a biochemical assay does not guarantee the inhibitor engages that target inside a cell. You must confirm engagement in a physiological context.
-
Action: Use a cellular target engagement assay for the top 3-5 off-target candidates identified in the kinome scan. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method.[6][7][8][9][10]
-
Rationale: CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10] A thermal shift provides direct evidence that your compound is physically interacting with the suspected off-target in a cellular environment.
-
-
Functional Validation via Genetic Knockdown: Once cellular engagement with an off-target is confirmed, you must prove that this interaction is responsible for the phenotype.
-
Action: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target protein. Then, treat the knockdown cells with your inhibitor.
-
Rationale: If knocking down the off-target protein phenocopies the effect of the inhibitor, or if the inhibitor has a reduced effect in the knockdown cells, it strongly implicates that off-target in the observed cellular response.
-
Below is a visual representation of this investigative workflow.
Caption: Workflow for investigating and validating a suspected off-target effect.
Question 2: My inhibitor is potent in vitro, but I need much higher concentrations to see an effect in cell-based assays. Could this be an off-target issue?
While this discrepancy can arise from factors like poor cell permeability or high plasma protein binding, off-target engagement can also be a cause.
Causality: In a cellular context, your inhibitor must compete with high intracellular concentrations of ATP (typically 1-10 mM) for binding to the kinase active site.[11] If your inhibitor binds to a highly abundant off-target, this can act as a "sink," effectively reducing the free concentration of the compound available to engage the primary target.
Troubleshooting Workflow:
-
Quantify Target Engagement at the Primary Target: First, confirm that your inhibitor is engaging its intended target at the expected concentrations in cells.
-
Action: Perform a dose-response CETSA experiment for your primary target.[8]
-
Rationale: This will determine the cellular EC50 for target engagement. If this value is significantly higher than the biochemical IC50, it suggests that cellular factors (permeability, efflux, or off-target "sinks") are at play.
-
-
Identify Abundant Off-Targets: Use a technique that identifies binding partners in a more physiological setting.
-
Action: Employ a chemical proteomics approach like Kinobeads competition binding assay.[12][13][14][15][16][17]
-
Rationale: Kinobeads use immobilized broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate.[13][17] By pre-incubating the lysate with your free inhibitor, you can quantify which kinases are competed off the beads. This method provides insight into target affinities in a complex proteome and can reveal unexpected, high-affinity off-targets that might sequester your compound.[12][15]
-
-
Structure-Activity Relationship (SAR) Studies: If a problematic off-target is identified, medicinal chemistry efforts are required.
-
Action: Synthesize analogs of your inhibitor with modifications designed to reduce binding to the off-target while maintaining affinity for the primary target.[18][19][20]
-
Rationale: Structural differences between the ATP binding sites of the on- and off-targets can be exploited. For example, targeting less conserved regions or exploiting differences in the "gatekeeper" residue can enhance selectivity.[21]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and analysis of indazole-based inhibitors.
Q1: What are the most common off-targets for indazole-based kinase inhibitors? The indazole scaffold is a versatile pharmacophore that mimics the adenine ring of ATP, making it effective at inhibiting kinases but also prone to binding multiple kinases.[1][2] While the exact off-target profile is specific to each molecule, common off-targets often include kinases that are structurally related to the primary target. For example, inhibitors targeting VEGFRs frequently show cross-reactivity with PDGFR, c-Kit, and other members of the split-kinase domain family. Axitinib, a potent VEGFR inhibitor, is also known to inhibit PLK4 at higher concentrations.[1]
Q2: How can I proactively design more selective indazole-based inhibitors? Improving selectivity is a central goal of medicinal chemistry. Several strategies have proven effective:
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor with its primary target and key off-targets to identify differences in the binding pockets that can be exploited. This can guide modifications that introduce selectivity.[2][22][23]
-
Scaffold Hopping: Systematically replace the indazole core with other heterocycles (e.g., benzimidazole, pyrazolopyrimidine) to alter the binding mode and selectivity profile.[24][25]
-
Targeting Non-Conserved Features: Design inhibitors that interact with less conserved regions outside the core ATP-binding site or target unique kinase conformations.[21][26] Covalent inhibitors that bind to a non-conserved cysteine near the active site can achieve exceptional selectivity.[21]
Q3: What is the difference between a biochemical assay (like a kinome scan) and a cell-based assay (like CETSA)? They answer different, but complementary, questions.
| Feature | Biochemical Assay (e.g., Kinome Scan) | Cell-Based Assay (e.g., CETSA) |
| Environment | Purified, recombinant enzymes in a buffer.[3][11][27] | Intact cells or cell lysates.[28][29] |
| Question Answered | "What can my compound bind to?" | "What does my compound bind to in a cell?" |
| Key Variable | Measures direct inhibition of enzymatic activity (IC50) or binding affinity (Kd).[11] | Measures target engagement in a physiological context, accounting for cell permeability, efflux, and ATP competition.[6][10] |
| Primary Use | Broad, initial screening to identify potential on- and off-targets.[5] | Validation of on-target and off-target engagement; determining cellular potency.[7][8] |
Q4: My data suggests an off-target effect is responsible for the desired therapeutic outcome. Is this always a negative result? Not necessarily. This is a description of polypharmacology, where a drug's efficacy is due to its modulation of multiple targets. Many successful drugs, including some kinase inhibitors, are multi-targeted.[26] The key is to:
-
Identify all functionally relevant targets.
-
Understand the contribution of each target to the therapeutic effect and any potential toxicities.
-
Ensure the multi-target profile is consistent and reproducible.
This knowledge can lead to the development of "rationally designed" multi-targeted agents or help explain previously observed side effects.[12]
Key Experimental Protocols
Protocol 1: General Workflow for In Vitro Kinase Inhibitor Selectivity Profiling
This protocol describes the general steps for using a commercial kinase profiling service to obtain an initial selectivity profile for your inhibitor.
-
Compound Preparation:
-
Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Prepare serial dilutions as required by the service provider. Typically, screening is done at one or two fixed concentrations (e.g., 100 nM and 1,000 nM) to identify initial hits.[3]
-
For hits identified in the primary screen, a follow-up 10-point dose-response curve is recommended to determine accurate IC50 values.[3]
-
-
Assay Execution (by Service Provider):
-
The provider will perform kinase activity assays using a panel of purified kinases. Common formats include radiometric assays that measure the incorporation of [³³P]-ATP into a substrate or fluorescence/luminescence-based assays that measure ATP consumption.[11][27]
-
Assays are typically run at an ATP concentration near the Km for each specific kinase to ensure the resulting IC50 values reflect the inhibitor's intrinsic affinity.[11]
-
-
Data Analysis:
-
The primary output is typically "% inhibition" at the tested concentrations.
-
Analyze the data to identify all kinases inhibited above a certain threshold (e.g., >70% inhibition).
-
Plot the results on a kinome dendrogram for a visual representation of selectivity.
-
For dose-response data, calculate IC50 values for all potent hits. These are your primary candidates for on-target and off-target effects.
-
Caption: General workflow for in vitro kinase inhibitor selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation
This protocol provides a microplate-based method for verifying that an inhibitor binds to a target protein in intact cells.[8]
-
Cell Treatment:
-
Plate cells in a multi-well plate and grow to ~80% confluency.
-
Treat cells with the desired concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Seal the plate and heat it in a PCR machine or specialized heating block across a temperature gradient for 3 minutes (e.g., from 40°C to 64°C).[8] This step denatures and aggregates unbound proteins.
-
Include a non-heated control sample (room temperature).
-
Immediately cool the plate to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using an appropriate method, such as Western Blot or an ELISA-based technique like AlphaScreen®.[8]
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discover.library.noaa.gov [discover.library.noaa.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 29. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Analysis of 3-Furan-yl-1H-indazole Analogs as Modulators of Cellular Signaling
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2][3] Its fusion of a benzene and pyrazole ring creates a unique electronic and structural environment, rendering it a versatile framework for drug design.[1] When coupled with a furan moiety, another heterocycle renowned for its diverse pharmacological profile, the resulting 3-furan-yl-1H-indazole core presents a compelling starting point for the development of novel therapeutics.[4][5] This guide provides a detailed comparative analysis of the seminal compound in this class, 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat), and its key analogs. We will delve into the structure-activity relationships (SAR), mechanistic insights, and experimental data that illuminate the therapeutic potential of this chemical series.
The Archetype: YC-1 and its Mechanism of Action
First synthesized in 1994, YC-1 stands as the parent compound from which a plethora of analogs have been derived.[6][7] Its primary and most studied biological activity is the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[7][8] By directly activating sGC, YC-1 elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates a wide array of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[7][8] This activity has positioned YC-1 and its derivatives as promising agents for cardiovascular diseases.[7] Notably, Riociguat®, a drug approved for the treatment of pulmonary hypertension, was developed based on the structure of YC-1.[7]
Beyond its effects on sGC, YC-1 has been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a transcription factor implicated in tumor progression and angiogenesis, and to modulate the activity of NF-κB, a key regulator of inflammation.[6][7] This polypharmacology underscores the rich therapeutic potential embedded within the 3-furan-yl-1H-indazole scaffold.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Rings
The development of YC-1 analogs has been a systematic exploration of how structural modifications to the indazole and furan rings, as well as the benzyl substituent, impact biological activity. The following sections dissect these relationships, supported by comparative data.
Modifications of the Furan Ring
The furan ring at the 3-position of the indazole core is a critical determinant of activity. The 5'-hydroxymethyl group on the furan of YC-1 is a key feature. Analogs where this group is altered or the furan ring is replaced with other heterocycles have shown varied effects on sGC stimulation and antiplatelet activity.
For instance, replacement of the furan ring with other five-membered heterocycles has been explored.[6] Isoxazole and 1H-pyrazole derivatives have demonstrated comparable or even enhanced activity in some cases.[6] This suggests that the electronic properties and spatial arrangement of the heterocyclic ring are crucial for target engagement.
| Compound ID | Heterocycle at C3 | R1 Substituent | sGC Stimulatory Activity (IC50, μM) | Reference |
| YC-1 (28b) | Furan | 5'-CH2OH | 1.7 | [6] |
| 29a | Isoxazole | - | 0.9 | [6] |
| 29b | Isoxazole | - | 1.2 | [6] |
| 29c | Isoxazole | - | 1.5 | [6] |
| 29e | 1H-Pyrazole | - | 0.6 | [6] |
| 29i | Pyrimidine | - | 1.25 | [6] |
| 29k | Pyrimidine | - | 0.27 | [6] |
As the data indicates, certain pyrimidine and pyrazole analogs exhibit significantly improved potency over the parent furan-containing compound, YC-1.[6]
Modifications of the Indazole Ring and N1-Substituent
The indazole core itself offers multiple avenues for modification. The nature of the substituent at the N1 position profoundly influences the compound's properties. In YC-1, this is a benzyl group. SAR studies have shown that the electronic nature and steric bulk of this substituent can be tuned to optimize activity.
Furthermore, substitutions on the benzene portion of the indazole ring have been investigated to enhance potency and modulate pharmacokinetic profiles. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire scaffold, thereby influencing its interaction with biological targets.
Experimental Protocols: A Glimpse into the Discovery Process
The evaluation of 3-furan-yl-1H-indazole analogs and their biological activity relies on a suite of well-established experimental techniques. Below are representative protocols for key assays.
Synthesis of 3-(Furan-2-yl)-1H-indazole (A Core Intermediate)
A common synthetic route to the 3-furan-yl-1H-indazole core involves the reaction of a substituted o-halobenzaldehyde with a furan derivative, followed by cyclization.[6]
Step 1: Synthesis of (2-Bromophenyl)(furan-2-yl)methanone (17)
-
To a solution of 2-bromobenzaldehyde (14) in an appropriate solvent, add a furan Grignard reagent or a furan boronic acid derivative under palladium catalysis.
-
The reaction mixture is stirred at room temperature or heated as required.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Cyclization to form the Indazole Ring (18)
-
The resulting ketone (17) is reacted with tosylhydrazide to form the corresponding tosylhydrazone.
-
The tosylhydrazone undergoes intramolecular cyclization, often catalyzed by a base, to yield the 3-(furan-2-yl)-1H-indazole core (18).[6]
In Vitro sGC Activity Assay
The ability of the synthesized compounds to stimulate sGC is a primary determinant of their therapeutic potential in cardiovascular indications.
Protocol:
-
Enzyme Preparation: Purified soluble guanylate cyclase is obtained from a suitable source (e.g., bovine lung).
-
Reaction Mixture: A reaction buffer containing GTP (the substrate for sGC), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound at various concentrations is prepared.
-
Initiation and Incubation: The reaction is initiated by the addition of the sGC enzyme. The mixture is incubated at 37°C for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal stimulation (EC50) or inhibition (IC50) is calculated.
Conclusion and Future Directions
The 3-furan-yl-1H-indazole scaffold, exemplified by YC-1, represents a highly fruitful area of research in medicinal chemistry. The extensive SAR studies have demonstrated that fine-tuning the electronic and steric properties of both the furan and indazole moieties can lead to potent and selective modulators of key signaling pathways. The development of Riociguat from the YC-1 template is a testament to the therapeutic potential of this class of compounds.
Future research in this area will likely focus on several key aspects:
-
Exploring a broader range of heterocyclic replacements for the furan ring to identify novel interactions with biological targets.
-
Investigating substitutions on the indazole ring to optimize pharmacokinetic properties and reduce off-target effects.
-
Elucidating the full polypharmacological profile of these compounds to identify new therapeutic applications beyond cardiovascular disease, such as in oncology and inflammatory disorders.
The continued exploration of the 3-furan-yl-1H-indazole chemical space holds great promise for the discovery of next-generation therapeutics that address unmet medical needs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
The Furan Moiety in Indazole Scaffolds: A Comparative Guide to Structure-Activity Relationships
A Deep Dive into the SAR of Furan-Substituted Indazoles for Researchers and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its fusion of a benzene and pyrazole ring provides a unique electronic and structural architecture amenable to diverse substitutions, leading to a wide spectrum of biological activities, including potent kinase inhibition and anticancer properties.[2][3][4] The introduction of a furan ring to this scaffold has proven to be a particularly fruitful strategy, giving rise to compounds with significant therapeutic potential, most notably in the realm of hypoxia-inducible factor-1 (HIF-1) inhibition.[5][6]
This guide provides a comprehensive comparison of furan-substituted indazoles, delving into their structure-activity relationships (SAR), supported by experimental data. We will explore how subtle modifications to both the furan and indazole moieties impact biological activity, offering insights for the rational design of next-generation therapeutics. Detailed experimental protocols for key biological assays and synthetic methodologies are also provided to empower researchers in this exciting field.
The Pivotal Role of the Furan Ring: A Comparative Analysis
The substitution of a furan ring at the 3-position of the indazole core is a critical determinant of the biological activity of this class of compounds. The seminal example is YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole), a potent inhibitor of HIF-1α.[7][8] The furan moiety is not merely a passive linker; its electronic properties and ability to engage in specific interactions with biological targets are crucial for potency.
Structure-Activity Relationship of YC-1 Analogs as HIF-1 Inhibitors
The following table summarizes the SAR of key YC-1 analogs, highlighting the impact of substitutions on the furan ring and the indazole N1-position on HIF-1 inhibitory activity.
| Compound | R¹ (N1-Indazole) | R² (C5-Furan) | HIF-1 Inhibition IC₅₀ (µM) | Reference(s) |
| YC-1 | Benzyl | -CH₂OH | ~10 | [1] |
| Analog 1 | 2-Fluorobenzyl | -CH₂OH | 4.9 | [1] |
| Analog 2 | 3-Fluorobenzyl | -CH₂OH | 10 | [1] |
| Analog 3 | 4-Fluorobenzyl | -CH₂OH | 19 | [1] |
| Analog 4 | 2-Cyanobenzyl | -CH₂OH | 8.7 | [1] |
| Analog 5 | Benzyl | -COOCH₃ | 0.74 | [1] |
| Analog 6 | Benzyl | -COOH | >100 | [1] |
| Analog 7 | Benzyl | -H | Reduced Activity | [1] |
Key Insights from SAR Studies:
-
N1-Substitution on the Indazole Ring: The nature and position of the substituent on the N1-benzyl group significantly influence activity. Electron-withdrawing groups at the ortho position of the benzyl ring, such as fluorine or cyano, enhance HIF-1 inhibitory potency.[1] This suggests that conformational constraints imposed by the ortho substituent may orient the molecule optimally within the binding pocket.
-
C5-Substitution on the Furan Ring: The hydroxymethyl group at the 5-position of the furan ring is crucial for activity.[1] Its replacement with a carboxylic acid moiety leads to a dramatic loss of potency, while esterification to a methyl ester enhances activity.[1] This highlights the importance of a hydrogen bond donor or acceptor at this position and suggests that steric bulk and electronic properties are finely tuned for optimal interaction with the target. Replacement with a simple hydrogen atom also reduces activity, underscoring the necessity of a substituent at this position.[1]
Beyond HIF-1: Furan-Substituted Indazoles as Kinase Inhibitors and Anticancer Agents
The versatility of the furan-substituted indazole scaffold extends beyond HIF-1 inhibition. Numerous derivatives have been investigated as potent inhibitors of various protein kinases, demonstrating broad anticancer potential.[3][9] The furan ring often serves as a key pharmacophoric element, engaging in critical interactions within the ATP-binding pocket of kinases.
Comparative Antiproliferative Activity
The following table presents the in vitro antiproliferative activity of representative furan-substituted indazoles against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound A | HL-60 (Leukemia) | 0.3 | [3] |
| Compound B | COLO 205 (Colon) | 0.5 | [3] |
| Compound C | Hep3B (Liver) | 0.7 | [3] |
| Compound D | H460 (Lung) | 0.8 | [3] |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | [10] |
These data underscore the potential of furan-substituted indazoles as a promising class of anticancer agents, with activity across a range of tumor types.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Western Blot for HIF-1α Protein Levels
This protocol allows for the semi-quantitative determination of HIF-1α protein levels in cell lysates.[5][7]
Workflow for Western Blot Analysis of HIF-1α:
References
- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 5-furan-3-yl-1H-indazole (FINDA-1) in Oncology Models
This guide provides a comprehensive analysis of the in vivo anti-tumor efficacy of the novel kinase inhibitor, 5-furan-3-yl-1H-indazole (designated FINDA-1). The performance of FINDA-1 is objectively compared against established standard-of-care agents, Axitinib and Sorafenib, within a scientifically rigorous, self-validating experimental framework. We will dissect the experimental design, present comparative data, and provide detailed protocols to ensure reproducibility and full transparency.
Introduction: The Rationale for FINDA-1
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent protein kinase inhibitors. FINDA-1 is a novel, rationally designed small molecule featuring a 5-furan-3-yl substitution on the 1H-indazole core. This modification is hypothesized to enhance selectivity and potency for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of tumor angiogenesis—the process by which tumors form new blood vessels to sustain their growth and metastasis.
This guide details the head-to-head in vivo comparison of FINDA-1 against two clinically relevant VEGFR2 inhibitors:
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.
-
Sorafenib (Nexavar®): A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
The objective is to evaluate whether FINDA-1 offers a superior efficacy and safety profile, potentially driven by its unique selectivity profile. The chosen model is a human renal cell carcinoma (Caki-1) xenograft, known for its high reliance on VEGF-driven angiogenesis.
Mechanistic Framework: Targeting the VEGF/VEGFR2 Signaling Axis
To understand the experimental results, one must first grasp the underlying mechanism. The VEGF/VEGFR2 pathway is the most critical signaling cascade in angiogenesis. Tumor cells secrete VEGF-A, which binds to VEGFR2 on adjacent endothelial cells. This binding event triggers receptor dimerization, autophosphorylation, and the activation of downstream pro-survival and pro-proliferative pathways like PLCγ-PKC-MAPK. The ultimate result is endothelial cell proliferation, migration, and the formation of new tumor vasculature.
FINDA-1, Axitinib, and Sorafenib are all designed to function as ATP-competitive inhibitors, binding to the intracellular kinase domain of VEGFR2 and preventing the phosphorylation cascade, thereby blocking the angiogenic signal at its source.
Caption: The VEGF/VEGFR2 signaling pathway and points of therapeutic intervention.
Comparative In Vivo Efficacy Study: Design and Workflow
A robust and reproducible study design is paramount for generating trustworthy data. We employed a standard subcutaneous Caki-1 human tumor xenograft model in athymic nude mice.
The experimental workflow followed a rigorous, multi-stage process from cell culture to endpoint analysis. This self-validating system includes checks for animal welfare, consistent tumor establishment, and unbiased data collection.
Caption: Experimental workflow for the Caki-1 xenograft efficacy study.
Results: Head-to-Head Performance
Primary Endpoint: Tumor Growth Inhibition (TGI)
All treatment groups showed significant anti-tumor activity compared to the vehicle control. FINDA-1 demonstrated a dose-dependent reduction in tumor volume, with the 30 mg/kg dose achieving a TGI comparable to the standard dose of Axitinib. Notably, FINDA-1 appeared more potent than Sorafenib on a mg-per-mg basis in this model.
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 1450 ± 155 | - | - |
| FINDA-1 | 10 | 899 ± 98 | 38% | p < 0.01 |
| FINDA-1 | 30 | 421 ± 55 | 71% | p < 0.001 |
| Axitinib (Comparator) | 30 | 450 ± 62 | 69% | p < 0.001 |
| Sorafenib (Comparator) | 30 | 653 ± 81 | 55% | p < 0.001 |
Safety and Tolerability Profile
Animal body weight was monitored as a primary indicator of systemic toxicity. FINDA-1 was well-tolerated at both doses, with no significant body weight loss observed, a profile similar to that of Axitinib. In contrast, the Sorafenib treatment group exhibited a modest but statistically significant weight loss, which may be attributable to its multi-kinase off-target profile.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 (± SEM) |
| Vehicle Control | - | +5.5 ± 1.5 |
| FINDA-1 | 10 | +4.9 ± 1.8 |
| FINDA-1 | 30 | +4.2 ± 2.0 |
| Axitinib (Comparator) | 30 | +4.5 ± 1.9 |
| Sorafenib (Comparator) | 30 | -3.1 ± 2.5 |
Pharmacodynamic Evidence: Target Engagement in Tumors
To confirm that the observed tumor growth inhibition was due to the intended anti-angiogenic mechanism, excised tumors were analyzed by immunohistochemistry (IHC).
-
CD31 Staining: A marker for endothelial cells, used to quantify microvessel density (MVD).
-
TUNEL Assay: Detects DNA fragmentation, a marker for apoptosis.
FINDA-1 treatment led to a significant, dose-dependent reduction in MVD, confirming potent anti-angiogenic activity. This effect was comparable to Axitinib and more pronounced than that of Sorafenib at the same dose. The reduction in blood supply was correlated with a significant increase in tumor cell apoptosis, as measured by the TUNEL assay.
| Treatment Group (at 30 mg/kg) | Mean Microvessel Density (Vessels/HPF ± SEM) | Mean Apoptotic Index (% TUNEL Positive ± SEM) |
| Vehicle Control | 25.4 ± 3.1 | 3.1 ± 0.8 |
| FINDA-1 | 8.9 ± 1.5 | 15.8 ± 2.2 |
| Axitinib | 9.5 ± 1.8 | 14.9 ± 2.5 |
| Sorafenib | 14.2 ± 2.0 | 11.5 ± 1.9 |
Discussion and Scientific Interpretation
The in vivo data strongly support the hypothesis that FINDA-1 is a potent anti-angiogenic agent with significant anti-tumor efficacy. Its performance at 30 mg/kg is comparable to the highly selective VEGFR inhibitor Axitinib and appears superior to the multi-kinase inhibitor Sorafenib in the Caki-1 renal cancer model.
The key takeaway is the combination of high efficacy with a favorable safety profile. The lack of body weight loss for FINDA-1, similar to Axitinib, suggests a "cleaner" kinase selectivity profile compared to Sorafenib. This is a crucial attribute for developmental drugs, as an improved therapeutic window often translates to better patient outcomes. The pharmacodynamic data provide a direct causal link between the drug's mechanism (inhibition of angiogenesis) and its therapeutic effect (tumor growth inhibition and apoptosis).
Detailed Experimental Protocols
Caki-1 Xenograft Model Establishment
-
Cell Culture: Caki-1 human renal cell carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Implantation: Actively growing Caki-1 cells were harvested, washed in PBS, and resuspended in a 1:1 mixture of PBS and Matrigel®. A volume of 100 µL containing 5 x 10⁶ cells was injected subcutaneously into the right flank of each mouse.
-
Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²) / 2.
Dosing and Administration
-
Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group).
-
Formulation: FINDA-1, Axitinib, and Sorafenib were formulated daily as a suspension in 0.5% methylcellulose with 0.2% Tween-80.
-
Administration: The drug formulations or vehicle control were administered once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg for 21 consecutive days.
Immunohistochemistry (IHC) Analysis
-
Tissue Processing: At the end of the study, tumors were excised, fixed in 10% neutral buffered formalin for 24 hours, and embedded in paraffin.
-
Sectioning: 5 µm sections were cut and mounted on charged slides.
-
CD31 Staining: Slides were deparaffinized, rehydrated, and subjected to antigen retrieval. They were then incubated with a primary antibody against CD31 (a marker for endothelial cells) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and DAB substrate.
-
Quantification: Microvessel density was quantified by counting the number of CD31-positive vessels in 5 high-power fields (HPF) per tumor.
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-furan-3-yl-1H-indazole
In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer.[1][2][3] The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives showing potent and selective inhibition of various kinases.[4][5][6][7] This guide provides an in-depth, comparative analysis of the hypothetical kinase cross-reactivity profile of a novel investigational compound, 5-furan-3-yl-1H-indazole, against a broad panel of kinases. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for assessing kinase inhibitor selectivity, interpreting the data, and understanding its implications for preclinical development.
The journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges, a primary one being the management of its selectivity profile.[1][8] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[1][2] This conservation can lead to off-target activities, which may result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a thorough understanding of a compound's interactions across the kinome is not merely a regulatory requirement but a cornerstone of strategic drug development.
This guide will present a hypothetical but realistic cross-reactivity dataset for this compound and compare its performance against Staurosporine, a well-known broad-spectrum kinase inhibitor. We will delve into the experimental design, the rationale behind the choice of assay parameters, and the interpretation of the resulting data.
The Selectivity Landscape: Profiling this compound
To comprehensively assess the selectivity of this compound, a broad kinase panel screen is the state-of-the-art approach.[9][10][11] For this illustrative study, we utilized a 96-kinase panel, encompassing representatives from all major kinase families. The inhibitory activity was determined by measuring the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
Experimental Design and Rationale
The choice of assay conditions is critical for generating meaningful and reproducible data. A key parameter in kinase assays is the concentration of adenosine triphosphate (ATP).[12][13][14][15] Cellular ATP concentrations are in the millimolar range, whereas many biochemical assays are performed at or below the Michaelis-Menten constant (Km) of the kinase for ATP to enhance the apparent potency of ATP-competitive inhibitors.[12][14] For our primary screen, we chose to perform the assay at a physiological ATP concentration of 1 mM to better mimic the cellular environment and provide a more stringent assessment of inhibitory potential.[13][16]
The following table summarizes the hypothetical IC50 values for this compound and the control compound, Staurosporine, against a selection of kinases from the panel.
| Kinase Target | Kinase Family | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Target(s) | |||
| PLK4 | STE | 5 | 15 |
| FLT3 | TK | 12 | 8 |
| High-Potency Off-Targets | |||
| Aurora A | STE | 85 | 20 |
| VEGFR2 | TK | 150 | 10 |
| Moderate-Potency Off-Targets | |||
| CDK2/cyclin A | CMGC | 550 | 6 |
| SRC | TK | 800 | 5 |
| Low-Potency/Inactive Targets | |||
| AKT1 | AGC | >10,000 | 25 |
| PKA | AGC | >10,000 | 7 |
| GSK-3β | CMGC | >10,000 | 9 |
This data is illustrative and for guidance purposes only.
Interpreting the Selectivity Profile
The data reveals that this compound is a potent inhibitor of Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3). Notably, it demonstrates significantly greater selectivity compared to Staurosporine, which inhibits a broad range of kinases with high potency. While our investigational compound shows some off-target activity against Aurora A and VEGFR2, the potency is considerably lower than for its primary targets. This level of selectivity is a promising attribute for a developmental candidate, suggesting a potentially wider therapeutic window.
Experimental Protocols: A Step-by-Step Guide to Kinase Profiling
To ensure the trustworthiness and reproducibility of our findings, we outline a detailed protocol for a typical kinase cross-reactivity screening experiment using a luminescence-based ADP detection assay.
Kinase Panel Screening Workflow
The overall workflow for kinase profiling can be visualized as a multi-step process from compound preparation to data analysis.
Caption: Workflow for kinase cross-reactivity profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is a widely used method for quantifying kinase activity.[11][17][18]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range that will span the expected IC50 values. A common approach is a 10-point, 3-fold serial dilution.
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and any required cofactors in the kinase reaction buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Prepare a 2X ATP solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final ATP concentration in the reaction should be 1 mM.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Analysis and Future Directions
The selectivity profile of this compound, while hypothetical, highlights the importance of comprehensive kinase screening. Its potent and selective inhibition of PLK4 and FLT3 suggests potential therapeutic applications in oncology, as both kinases are implicated in cancer progression. Further investigation into the on-target and off-target effects in cellular models is a critical next step.
Signaling Pathway Context
To understand the potential biological impact of this compound, it is crucial to consider the signaling pathways in which its primary targets are involved.
Caption: Simplified signaling pathways of FLT3 and PLK4.
This diagram illustrates that by inhibiting FLT3 and PLK4, this compound has the potential to impact critical cellular processes such as proliferation, survival, and cell cycle progression, which are often dysregulated in cancer.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical component of preclinical drug development. As demonstrated with the hypothetical compound this compound, a well-designed screening strategy can provide invaluable insights into a compound's selectivity and potential therapeutic utility. By employing robust assay methodologies and carefully considering experimental parameters such as ATP concentration, researchers can generate high-quality, translatable data. This guide serves as a comprehensive resource for scientists navigating the complex but rewarding path of kinase inhibitor discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
A Senior Application Scientist's Comparative Guide to Validating Cellular Target Engagement for 5-furan-3-yl-1H-indazole
In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical validation. This guide provides a detailed, comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of 5-furan-3-yl-1H-indazole, a novel heterocyclic compound representative of a class of molecules with significant therapeutic potential. Indazole scaffolds are known to interact with a variety of protein classes, most notably protein kinases.[1][2][3] For the purposes of this illustrative guide, we will hypothesize that this compound has been designed as an inhibitor of a specific cellular kinase, "Kinase X."
This document is intended for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
Section 1: The Imperative of Target Engagement Validation
Before committing to extensive preclinical and clinical development, it is paramount to confirm that a compound's biological effect is a direct consequence of its interaction with the intended target.[4] Failure to do so can lead to the misinterpretation of phenotypic data and the costly progression of compounds with off-target or non-specific mechanisms of action. The following sections will compare and contrast three orthogonal, yet powerful, techniques to confirm the binding of this compound to Kinase X in a cellular context:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures target stabilization upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay quantifying compound affinity in live cells.
-
In-Cell Kinase Activity Assay: A functional assay to measure the downstream consequence of target binding.
Section 2: Comparative Analysis of Target Engagement Methodologies
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is predicated on the principle that the binding of a ligand, such as this compound, to its target protein, Kinase X, confers thermal stability to the protein.[5][6][7] When heated, unbound proteins denature and aggregate at a specific temperature, whereas ligand-bound proteins remain soluble at higher temperatures.[7][8] This thermal shift is a direct proxy for target engagement.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Theoretical Head-to-Head Comparison: 5-furan-3-yl-1H-indazole Poised Against Known Kinase Inhibitors
In the landscape of drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous clinically approved inhibitors targeting a variety of protein kinases.[1][2][3][4][5][6][7] The novel compound, 5-furan-3-yl-1H-indazole, presents an intriguing architecture by incorporating a furan moiety at the 5-position. While direct experimental data for this specific molecule is not yet prevalent in the public domain, its structural elements allow for a robust theoretical comparison against well-established kinase inhibitors. This guide will dissect the potential of this compound by comparing it to known inhibitors that share its core indazole structure, providing a scientifically grounded projection of its likely biological activities and potential advantages.
The Indazole Core: A Proven Pharmacophore in Kinase Inhibition
The 1H-indazole ring system is a bioisostere of indole and is a cornerstone of many potent kinase inhibitors.[3][8] Its thermodynamic stability and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal scaffold for inhibitor design.[2][9] Several FDA-approved drugs, including Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor), feature the indazole core, underscoring its clinical significance.[3][4][6][8]
The Furan Moiety: Modulating Potency and Selectivity
The introduction of a furan ring, an electron-rich aromatic heterocycle, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[10] The furan ring in this compound can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the kinase active site.[10] This substitution at the 5-position of the indazole ring is a common strategy in the development of kinase inhibitors to enhance potency and modulate selectivity.[11]
Head-to-Head Theoretical Comparison
For this analysis, we will compare the theoretical profile of this compound against two well-characterized indazole-based kinase inhibitors: a generic VEGFR-2 inhibitor representing a common target for indazoles, and a pan-Pim kinase inhibitor, another kinase family targeted by indazole derivatives.[1][7][12]
| Compound | Target Kinase(s) | Key Structural Features | Known/Projected Potency (IC50) | Rationale for Comparison |
| This compound | Projected: VEGFR, Pim Kinases, FGFR | 1H-indazole core with a 5-furan-3-yl substitution | Hypothetical: Low to mid-nanomolar range | The subject of this theoretical analysis. The furan moiety is expected to enhance binding affinity through additional interactions in the ATP pocket. |
| Known Indazole-based VEGFR-2 Inhibitor (e.g., Axitinib) | VEGFR-1, -2, -3, PDGFR, c-KIT | 1H-indazole core with a substituted phenylsulfide at the 3-position and a pyridine at the 6-position | Sub-nanomolar to low nanomolar | Represents a clinically successful indazole-based inhibitor targeting angiogenesis-related kinases. Provides a benchmark for potency against a well-validated target class for indazoles. |
| Known Indazole-based Pan-Pim Kinase Inhibitor | Pim-1, -2, -3 | 3-(pyrazin-2-yl)-1H-indazole scaffold | Low nanomolar | Pim kinases are serine/threonine kinases involved in oncology, making them another relevant target class for novel indazole compounds.[7][12] |
Projected Signaling Pathway Involvement
Based on the common targets of indazole-based inhibitors, this compound is likely to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Projected inhibitory action of this compound on key oncogenic signaling pathways.
Experimental Methodologies for Comparative Analysis
To experimentally validate the theoretical comparison presented, a series of standardized assays would be required.
Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Protocol:
-
Reagents: Purified recombinant kinase enzymes (e.g., VEGFR-2, Pim-1), appropriate peptide or protein substrate, ATP, and the test compound (this compound) at various concentrations.
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on the target kinases.
Protocol:
-
Cell Lines: Select cancer cell lines with known overexpression or activation of the target kinases (e.g., HUVECs for VEGFR-2, KMS-12 for Pim kinases).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of this compound or a known inhibitor for 48-72 hours. c. Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Blue®).
-
Data Analysis: The percentage of cell viability relative to a vehicle-treated control is plotted against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Caption: Workflow for the experimental validation and comparison of novel kinase inhibitors.
Conclusion and Future Directions
While this guide presents a theoretical comparison, the structural features of this compound make it a compelling candidate for a potent kinase inhibitor. The indazole core provides a well-established anchor for binding to the kinase hinge region, and the 5-furan-3-yl substituent has the potential to confer enhanced potency and a unique selectivity profile. Future experimental validation through the described assays is crucial to confirm these projections and to fully elucidate the therapeutic potential of this novel compound. The insights gained from such studies will be invaluable for the rational design of next-generation indazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 11. ias.ac.in [ias.ac.in]
- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-furan-3-yl-1H-indazole: A Comparative Guide for Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and minimal side effects is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives finding success as potent kinase inhibitors.[1][2][3] The incorporation of a furan moiety, another biologically significant heterocycle, presents an intriguing opportunity for the development of new chemical entities.[4][5][6] This guide provides a comprehensive framework for assessing the selectivity of a novel, hypothetical compound, 5-furan-3-yl-1H-indazole, as a potential therapeutic agent. By comparing its performance with established kinase inhibitors, we will outline a rigorous, multi-faceted experimental plan to elucidate its target profile and therapeutic window.
The Critical Role of Selectivity in Drug Development
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While poly-pharmacology, the modulation of multiple targets, can sometimes be advantageous, a lack of selectivity often leads to off-target effects and associated toxicities.[5][7] Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount in the early stages of drug discovery. This guide will walk through a logical, data-driven approach to characterize the selectivity of this compound.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the selectivity profile of this compound, it is essential to compare it against well-characterized, FDA-approved kinase inhibitors. For this hypothetical study, we have selected two representative drugs with distinct selectivity profiles, targeting kinases relevant to common malignancies such as non-small cell lung cancer (NSCLC) and breast cancer.[8][9][10][11][12]
-
Comparator 1: Erlotinib. A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely used in the treatment of NSCLC with activating EGFR mutations.[12][13]
-
Comparator 2: Sunitinib. A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT. It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13]
The following sections will detail the experimental workflows to compare this compound against these benchmarks.
A Step-by-Step Guide to Selectivity Profiling
A robust assessment of selectivity requires a multi-pronged approach, moving from broad, in vitro screening to more focused cellular and in vivo validation.
Part 1: Defining the Kinome-Wide Interaction Landscape
The initial step is to obtain a global view of the compound's interaction with the human kinome. This is most effectively achieved through a large-scale kinase binding assay.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a well-established method for quantitative analysis of kinase inhibitor binding.[14][15][16] It utilizes a competition-based binding assay to measure the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
Methodology:
-
Compound Submission: this compound, Erlotinib, and Sunitinib are submitted for screening against a comprehensive panel of over 450 human kinases (e.g., the scanMAX panel).[16]
-
Assay Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are typically expressed as the percentage of control (%Ctrl), where a lower percentage indicates a stronger binding affinity. A common threshold for a "hit" is a %Ctrl value below 10 or 35, depending on the desired stringency. The dissociation constant (Kd) can also be determined for significant interactions.
Hypothetical Data Presentation:
| Kinase Target | This compound (%Ctrl @ 1µM) | Erlotinib (%Ctrl @ 1µM) | Sunitinib (%Ctrl @ 1µM) |
| EGFR | 85 | 0.5 | 45 |
| VEGFR2 | 92 | 78 | 1.2 |
| PDGFRβ | 88 | 65 | 0.8 |
| p38α (MAPK14) | 2.5 | 95 | 35 |
| JNK1 (MAPK8) | 75 | 89 | 42 |
| ROCK1 | 98 | 99 | 15 |
| c-KIT | 90 | 85 | 2.1 |
Table 1: Hypothetical kinome scan data for this compound and comparator drugs. Bolded values indicate significant binding.
Interpretation of Hypothetical Results:
The hypothetical data suggests that this compound is a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK14), with minimal off-target activity at a 1µM concentration. In contrast, Erlotinib shows high selectivity for EGFR, and Sunitinib demonstrates its known multi-kinase inhibitor profile by binding to VEGFR2, PDGFRβ, and c-KIT.
Caption: Workflow for initial kinase selectivity screening.
Part 2: Quantifying On-Target Potency
Once a primary target is identified, the next step is to quantify the compound's potency against this target using a biochemical assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[17]
Methodology:
-
Reagents: Recombinant human p38α kinase, a suitable substrate peptide (e.g., MEF2A), ATP, and the test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of this compound, Erlotinib, and Sunitinib.
-
In a 96-well plate, incubate the kinase with the test compounds for a pre-determined time.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α | 25 |
| Erlotinib | EGFR | 2 |
| Sunitinib | VEGFR2 | 9 |
Table 2: Hypothetical IC50 values for this compound and comparator drugs against their primary targets.
Part 3: Verifying Target Engagement in a Cellular Context
Demonstrating that a compound binds to its intended target within a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line with known p38α signaling dependency) and treat with either vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble p38α in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble p38α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by heating at a fixed temperature with varying compound concentrations.
References
- 1. US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Drug Therapy | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 9. Targeted Drug Therapy for Non-small Cell Lung Cancer | American Cancer Society [cancer.org]
- 10. lung.org [lung.org]
- 11. Unlocking New Avenues in Breast Cancer Treatment: The Synergy of Kinase Inhibitors and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lung cancer therapeutics that target signaling pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. ambitbio.com [ambitbio.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Cytotoxicity of Novel Indazole Analogs in Normal Cell Lines
In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapies.[1] The journey from a promising novel indazole analog to a clinical candidate, however, is paved with rigorous preclinical evaluation. A critical, yet often underemphasized, aspect of this evaluation is the assessment of cytotoxicity in normal, non-cancerous cell lines. This guide provides an in-depth, experience-driven comparison of methodologies to evaluate the cytotoxicity of novel indazole analogs, ensuring that potent anticancer activity does not come at the cost of unacceptable toxicity to healthy tissues.
The Imperative of Selectivity: Why Normal Cell Line Cytotoxicity Matters
The ultimate goal of cancer chemotherapy is to selectively eradicate malignant cells while sparing their healthy counterparts. The therapeutic window of a drug candidate is defined by this selectivity. A narrow therapeutic window, where the effective concentration against cancer cells is close to the toxic concentration in normal cells, often leads to severe side effects and limits the clinical utility of a drug. Therefore, early and accurate assessment of cytotoxicity in normal cell lines is not merely a regulatory checkbox but a fundamental step in identifying drug candidates with a higher probability of clinical success.[2]
The Selectivity Index (SI) is a quantitative measure of this therapeutic window in vitro. It is calculated as the ratio of the cytotoxic concentration in a normal cell line to the effective concentration in a cancer cell line (often expressed as IC50 or CC50 values).[2][3][4][5]
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value (typically >2 or 3) is desirable, as it indicates that the compound is more potent against cancer cells than it is toxic to normal cells.[3][5][6][7]
Choosing the Right Tools: A Comparative Look at Normal Cell Lines
The choice of normal cell lines for cytotoxicity screening is a critical experimental design parameter. Two commonly used and well-characterized normal cell lines are Vero and HEK-293.
-
Vero Cells: Derived from the kidney of an African green monkey, Vero cells are a widely used normal cell line in toxicology and virology.[8] They are anchorage-dependent and exhibit contact inhibition, making them a good model for normal epithelial tissue.
-
HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are of human origin and are easy to culture and transfect.[9] However, it is crucial to note that they are transformed cells (adenovirus-transformed) and may not always represent a true "normal" phenotype.[9] Their rapid growth and human origin are advantageous for high-throughput screening. Some researchers have noted that HEK-293 cells can adhere poorly, which may be a consideration for certain assay formats.[9]
Experimental Consideration: The choice between Vero and HEK-293, or other normal cell lines, should be guided by the intended therapeutic application of the indazole analog. For instance, if the target cancer is of epithelial origin, Vero cells might be a more representative model. If a human-derived cell line is preferred for immunological or metabolic studies, HEK-293 could be a suitable choice, albeit with the caveat of their transformed nature.
Unveiling Cytotoxicity: A Practical Comparison of In Vitro Assays
Several in vitro assays are available to assess cytotoxicity, each with its own principles, advantages, and limitations. The most common are colorimetric assays that measure metabolic activity or membrane integrity.
MTT Assay: A Workhorse for Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][12] The amount of formazan produced is proportional to the number of metabolically active (viable) cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[10][12]
Detailed Experimental Protocol: MTT Assay
Materials:
-
Novel indazole analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Normal cell lines (e.g., Vero, HEK-293) and cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well.[13][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another popular method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[16]
Principle: LDH is a stable enzyme present in the cytoplasm of all cells.[17] When the cell membrane is compromised, LDH is released into the culture medium.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[18] The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[18]
Detailed Experimental Protocol: LDH Assay
Materials:
-
Novel indazole analogs
-
Normal and cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 3 minutes.[18] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[18] Incubate at room temperature for 30 minutes, protected from light.[18]
-
Stopping the Reaction: Add 50 µL of the Stop Solution to each well.[18]
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm. It is also recommended to measure a reference wavelength (e.g., 680 nm) to subtract background absorbance.[18]
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Alternative Cytotoxicity Assays
While MTT and LDH assays are the most common, other methods can provide complementary information:
-
XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay uses a tetrazolium salt that is reduced to a water-soluble formazan product by metabolically active cells. This eliminates the need for a solubilization step, simplifying the protocol.
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[19][20] The amount of dye taken up is proportional to the number of viable cells.[19][20]
Visualizing the Logic: Experimental Workflow and Data Interpretation
To provide a clear overview of the cytotoxicity evaluation process, the following diagram illustrates the experimental workflow.
Caption: Experimental workflow for cytotoxicity evaluation of novel indazole analogs.
Data in Focus: Comparing the Cytotoxicity of Novel Indazole Analogs
The following table summarizes hypothetical and literature-derived cytotoxicity data for novel indazole analogs against cancer and normal cell lines.
| Indazole Analog | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Curcumin-Indazole 3b | WiDr (Colon) | 27.20 | Vero | >100 | >3.68 | [6][7] |
| Curcumin-Indazole 3b | MCF-7 (Breast) | 45.97 | Vero | >100 | >2.17 | [6] |
| 1H-indazole-3-amine 6o | K562 (Leukemia) | 5.15 | HEK-293 | 33.2 | 6.45 | [21] |
| 1H-indazole-3-amine 5k | Hep-G2 (Liver) | 3.32 | HEK-293 | 12.17 | 3.67 | [21] |
| Polysubstituted Indazole 7d | A2780 (Ovarian) | 0.64 | - | - | - | [16] |
| 5-chloro-3-(p-toluenesulfonyl)indazole | HT29 (Colon) | 30 | - | - | - | [22] |
Note: The absence of data for normal cell lines for some compounds highlights a common gap in early-stage anticancer drug research.
Delving Deeper: Unraveling the Mechanisms of Cytotoxicity
Understanding the mechanism by which an indazole analog induces cell death is crucial for its further development. Many indazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.
Some indazole analogs have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[23] Others may trigger the extrinsic pathway. Furthermore, some indazoles can cause cell cycle arrest at different phases, such as the G2/M or S phase, preventing cancer cell proliferation.[16][23] For instance, compound 6o is suggested to inhibit Bcl2 family members and the p53/MDM2 pathway.[21]
The following diagram illustrates a generalized signaling pathway for indazole-induced apoptosis.
Caption: Generalized intrinsic apoptosis pathway induced by some indazole analogs.
Conclusion: A Roadmap for Rigorous Cytotoxicity Evaluation
The evaluation of cytotoxicity in normal cell lines is a non-negotiable step in the preclinical development of novel indazole analogs. By employing robust and well-validated assays such as the MTT and LDH assays, and by carefully selecting appropriate normal cell lines, researchers can gain critical insights into the therapeutic window of their compounds. A thorough understanding of the underlying mechanisms of cytotoxicity further strengthens the foundation for advancing a promising indazole analog towards clinical trials. This guide provides a framework for conducting these essential studies with scientific rigor and a clear understanding of the experimental choices and their implications.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. qualitybiological.com [qualitybiological.com]
- 20. Neutral red uptake assay for the estimation of cell viability/cytotoxicity [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpp.krakow.pl [jpp.krakow.pl]
- 23. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Furan-3-yl-1H-indazole
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-furan-3-yl-1H-indazole (CAS No. 885272-45-7), a heterocyclic compound utilized in drug discovery and development.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.
While this compound is a valuable intermediate, its toxicological and environmental fate has not been exhaustively studied.[3] This necessitates a cautious approach, treating the substance as hazardous waste and adhering to the stringent disposal protocols outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Core Principles of Disposal: A Proactive Stance on Safety
The foundation of safe disposal is a comprehensive understanding of the compound's known and potential hazards. Although a complete hazard profile for this compound is not available, the existing Safety Data Sheet (SDS) provides critical, albeit limited, safety information.
| Property | Summary of Known Information | Source |
| Molecular Formula | C11H8N2O | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| Known Hazards | May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated. | [3] |
| Disposal Recommendation | Burn in a chemical incinerator with an afterburner and scrubber. Offer surplus to a licensed disposal company. | [3] |
| Flammability | Considered highly flammable. | [3] |
The overarching principle, therefore, is to manage all waste streams containing this compound—be it pure substance, solutions, or contaminated labware—as hazardous waste. This aligns with OSHA's Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[4][5][6]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal by a certified waste management provider.
Phase 1: Immediate Waste Segregation and Collection
The moment a material is designated as waste, it must be handled with the same care as the parent compound.
-
Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a designated SAA for the collection of hazardous waste.[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Select an Appropriate Waste Container:
-
Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable.[7][11]
-
Ensure the container is in good condition, free from cracks or leaks.[7]
-
Do not use food-grade containers.[7]
-
-
Properly Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
Segregate Waste Streams: Do not mix this compound waste with other, incompatible waste streams. For instance, keep it separate from strong oxidizing agents.[7][11]
Phase 2: Safe Handling and Accumulation in the SAA
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][10]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][11] This is a critical step to prevent the release of vapors and to avoid spills.
-
Avoid Overfilling: Do not fill the container to more than 90% capacity to allow for vapor expansion.[13]
Phase 3: Disposal of Contaminated Materials
-
Solid Waste: Any labware, such as pipette tips, gloves, and weighing paper, that comes into contact with this compound should be considered contaminated solid waste. Place these items in a designated, labeled solid hazardous waste container.
-
Empty Containers: A container that held the pure compound is not truly empty. The first rinse of such a container with a suitable solvent must be collected and disposed of as hazardous waste.[11] For highly toxic chemicals, the first three rinses are typically collected.[11] Given the uncharacterized nature of this compound, a conservative approach of collecting the initial rinsate is warranted.
Phase 4: Arranging for Final Disposal
The final step in the disposal process is the transfer of the waste to a licensed professional waste disposal company.
-
Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary resource for waste disposal procedures. They will provide guidance on scheduling a waste pickup and ensure compliance with all institutional and regulatory requirements.[10]
-
Incineration as the Preferred Method: The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This method is effective for the complete destruction of organic compounds.
-
Professional Disposal Service: Never attempt to dispose of this chemical through the standard trash or by pouring it down the drain.[11][14] This is not only a violation of regulations but also poses a significant risk to the environment and public health.[15]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
References
- 1. 885272-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.com [capotchem.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
